Product packaging for trans-8-Hexadecene(Cat. No.:CAS No. 74533-91-8)

trans-8-Hexadecene

Cat. No.: B12330489
CAS No.: 74533-91-8
M. Wt: 224.42 g/mol
InChI Key: KWEAIXVWPDMXCR-FOCLMDBBSA-N
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Description

trans-8-Hexadecene (CAS Number: 18899-20-2) is a linear 16-carbon alkene characterized by a defined internal double bond at the 8th position, with a molecular formula of C 16 H 32 and a molecular weight of 224.4253 g/mol . This specific isomer is a valuable and well-characterized reagent for advanced organic synthesis and materials science research. Its structure, verified by techniques such as gas chromatography where it has a Kovats retention index of 1571-1575 on non-polar stationary phases, makes it a crucial intermediate for constructing complex molecules . A key research application of this compound is its role as a precursor in the synthesis of macrocyclic compounds through ring-closing metathesis reactions, often employing catalysts like those developed by Grubbs . The compound can be synthesized with high selectivity (up to ~98%) via catalytic metathesis, such as the homometathesis of 1-nonene using specialized molybdenum-based catalysts, which effectively minimize unwanted double-bond isomerization . Owing to its internal double bond and long alkyl chain, it is also studied in fields such as lubricant additive development, surfactant chemistry, and the production of synthetic polymers . Researchers value this compound for its role in exploring reaction mechanisms and developing new catalytic processes. This compound is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32 B12330489 trans-8-Hexadecene CAS No. 74533-91-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74533-91-8

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

(E)-hexadec-8-ene

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3/b16-15+

InChI Key

KWEAIXVWPDMXCR-FOCLMDBBSA-N

Isomeric SMILES

CCCCCCC/C=C/CCCCCCC

Canonical SMILES

CCCCCCCC=CCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of trans-8-Hexadecene

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research Laboratories

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-8-hexadecene, a long-chain alkene of interest in various fields of chemical research. The document details a robust synthetic protocol based on the Wittig reaction, a widely used and reliable method for the formation of carbon-carbon double bonds. Furthermore, it outlines a complete characterization workflow, employing modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy to confirm the identity, purity, and stereochemistry of the target compound. All quantitative data is presented in clear, tabular format, and detailed experimental procedures are provided to ensure reproducibility. Visual diagrams of the key chemical transformations and analytical workflows are included to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development and related chemical sciences.

Introduction

8-Hexadecene is a monounsaturated alkene with the chemical formula C₁₆H₃₂. It exists as two geometric isomers, cis and trans, depending on the orientation of the alkyl chains about the C8-C9 double bond. The trans isomer, this compound, is a subject of interest for its potential applications in the synthesis of complex organic molecules, polymers, and as a component in specialty lubricants and surfactants. The precise stereochemical control required to synthesize the trans isomer necessitates specific synthetic strategies.

This document outlines a reliable method for the synthesis of this compound via a modified Wittig reaction, followed by a detailed protocol for its purification and characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved using the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde. To favor the formation of the trans (E) isomer, a non-stabilized ylide is prepared and reacted with octanal.

Overall Reaction

The two-step synthesis involves the preparation of the phosphonium ylide from octyltriphenylphosphonium bromide, followed by its reaction with octanal.

Step 1: Ylide Formation (C₆H₅)₃P + C₈H₁₇Br → [(C₆H₅)₃PC₈H₁₇]⁺Br⁻ [(C₆H₅)₃PC₈H₁₇]⁺Br⁻ + BuLi → (C₆H₅)₃P=C₈H₁₆ + LiBr + C₄H₁₀

Step 2: Wittig Reaction (C₆H₅)₃P=C₈H₁₆ + C₇H₁₅CHO → cis/trans-8-Hexadecene + (C₆H₅)₃P=O

Experimental Protocol

Materials and Equipment:

  • Schlenk line and argon supply

  • Dry solvents (THF, hexane)

  • Octyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution in hexane

  • Octanal

  • Standard glassware for organic synthesis

Procedure:

  • Ylide Preparation:

    • To a flame-dried 250 mL three-neck flask under an argon atmosphere, add octyltriphenylphosphonium bromide (1.1 eq).

    • Add 100 mL of anhydrous THF via cannula and stir the resulting suspension at -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution should turn a deep orange/red color, indicating ylide formation.

    • Allow the mixture to stir at -78 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, prepare a solution of octanal (1.0 eq) in 20 mL of anhydrous THF.

    • Add the octanal solution dropwise to the cold ylide suspension via cannula.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude mixture using column chromatography on silica gel with hexane as the eluent. The nonpolar alkene will elute first.

Quantitative Data
ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
Octyltriphenylphosphonium bromide455.420.0221.110.0 g
n-Butyllithium (2.5 M in hexane)64.060.0211.058.4 mL
Octanal128.210.0201.02.56 g (3.1 mL)
Product (Theoretical) 224.43 0.020 - 4.49 g

Note: Expected yield is typically in the range of 60-75% after purification.

Synthesis Workflow Diagram

Synthesis_Workflow reagent reagent process process product product A Octyltriphenylphosphonium bromide + n-BuLi B Ylide Formation (-78°C, 1h, THF) A->B D Wittig Reaction (Warm to RT, 12h) B->D C Octanal in THF C->D E Quench (NH4Cl) & Extraction D->E F Column Chromatography (Silica, Hexane) E->F G This compound F->G

Diagram of the synthesis and purification workflow for this compound.

Characterization of this compound

A combination of spectroscopic methods is used to confirm the structure, purity, and stereochemistry of the synthesized product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

Experimental Protocol:

  • GC Column: DB-5 or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm ID).

  • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injector Temp: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Expected Results:

  • GC: A single major peak should be observed, indicating high purity. The retention time will be specific to the column and conditions used.

  • MS: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 224.4. Characteristic fragmentation patterns for long-chain alkenes will be observed, with clusters of peaks separated by 14 Da (CH₂ units).

ParameterExpected Value
Retention Time (RT)Dependent on specific GC conditions
Molecular Ion (M⁺)m/z = 224.4
Key Fragmentsm/z = CₙH₂ₙ⁺, CₙH₂ₙ₋₁⁺
Purity (from GC)>95% (based on peak area integration)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the structure and, most importantly, the trans stereochemistry of the double bond.

Experimental Protocol:

  • Solvent: Chloroform-d (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Concentration: ~10 mg of sample in 0.7 mL of CDCl₃.

Expected Results:

  • ¹H NMR: The most diagnostic signals are those of the vinylic protons (CH =CH ). In a trans alkene, these protons appear as a multiplet around 5.40 ppm. The large coupling constant (J ≈ 15 Hz) is characteristic of the trans configuration. Other signals will include a triplet around 0.88 ppm for the terminal methyl groups and a large multiplet between 1.20-2.10 ppm for the methylene protons.

  • ¹³C NMR: The vinylic carbons will appear around 130 ppm. The signals for the SP³ carbons will range from ~14 ppm (terminal CH₃) to ~32 ppm (CH₂ groups).

¹H NMR Data
Chemical Shift (δ, ppm) Assignment & Multiplicity
~5.40Vinylic Protons (-CH =CH -), multiplet
~2.01Allylic Protons (-CH₂ -CH=), multiplet
~1.20-1.40Methylene Protons (-(CH₂ )ₙ-), broad multiplet
~0.88Terminal Methyl Protons (-CH₃ ), triplet
¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~130.5Vinylic Carbons (-C H=C H-)
~32.6Allylic Carbons (-C H₂-CH=)
~22-32Methylene Carbons (-(C H₂)ₙ-)
~14.1Terminal Methyl Carbons (-C H₃)
Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to confirm the presence of the trans double bond.

Experimental Protocol:

  • Method: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl).

  • Instrument: FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

Expected Results: The key diagnostic peak for a trans-disubstituted alkene is a strong C-H out-of-plane bending vibration that appears at approximately 965 cm⁻¹. The C=C stretch is often weak but may be observed around 1670 cm⁻¹.

IR Absorption Data
Frequency (cm⁻¹) Vibrational Mode & Assignment
~3025=C-H stretch
~2850-2960-C-H (sp³) stretches
~1670C=C stretch (weak)
~965 =C-H out-of-plane bend (trans diagnostic)

Characterization Workflow Diagram

Characterization_Workflow start Purified Product (from Column) A GC-MS Analysis start->A B NMR Analysis (1H & 13C) start->B C IR Spectroscopy start->C technique technique data data conclusion conclusion A_data Purity > 95% MW = 224.4 A->A_data B_data Vinylic H at 5.4 ppm (J ≈ 15 Hz) Vinylic C at 130.5 ppm B->B_data C_data Strong peak at 965 cm⁻¹ C->C_data final Structure Confirmed: This compound A_data->final B_data->final C_data->final

Diagram of the analytical workflow for the characterization of this compound.

Conclusion

This guide provides a detailed and reproducible protocol for the synthesis of this compound via the Wittig reaction, along with a comprehensive workflow for its characterization. The combination of GC-MS, NMR, and IR spectroscopy allows for unambiguous confirmation of the product's identity, purity, and stereochemistry. The diagnostic ¹H NMR coupling constant of ~15 Hz and the strong IR absorption at ~965 cm⁻¹ are definitive indicators of the trans configuration. This document serves as a valuable resource for researchers requiring a reliable method to prepare and validate this compound for further scientific investigation.

An In-depth Technical Guide to the Physical Properties of trans-8-Hexadecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-8-Hexadecene, also known as (E)-8-Hexadecene, is an unsaturated hydrocarbon with the chemical formula C₁₆H₃₂.[1][2] As a long-chain alkene, its physical properties are of interest in various fields, including organic synthesis, materials science, and as a potential component in complex mixtures such as fuels and lubricants. This technical guide provides a comprehensive overview of the known and estimated physical properties of this compound, supported by data from related isomers and the corresponding alkane, n-hexadecane. Due to a lack of extensive experimental data for this compound specifically, this guide also includes data for the more extensively studied 1-hexadecene to provide a valuable comparative reference.

Molecular and Chemical Identity

IdentifierValue
IUPAC Name (E)-hexadec-8-ene[1]
Synonyms This compound, (8E)-8-Hexadecene[1][2]
Molecular Formula C₁₆H₃₂[1][2]
Molecular Weight 224.42 g/mol [1]
CAS Number 74533-91-8[1]

Tabulated Physical Properties

The following tables summarize the available quantitative data for the physical properties of this compound and its related compounds. It is important to note that specific experimental data for this compound is limited, and therefore, data for its isomer, 1-hexadecene, and its corresponding saturated alkane, n-hexadecane, are provided for comparison and estimation.

Table 1: Key Physical Properties of Hexadecene Isomers and n-Hexadecane
PropertyThis compound (Estimated)1-Hexadecene (Experimental)n-Hexadecane (Experimental)
Boiling Point ~284 °C284.4 °C[3]287 °C[4]
Melting Point Not available4.1 °C[3]18 °C[4]
Density ~0.78 g/cm³ at 20°C0.7811 g/cm³ at 20°C[3]0.773 g/cm³ at 20°C[5]
Refractive Index ~1.44 at 20°C1.4412 at 20°C[3]1.4345 at 20°C[6]
Viscosity Not available3.55 cSt (SUS)[3]3.03 mPa·s at 25°C[7]
Table 2: General Physical Properties of Alkenes
PropertyGeneral Trend
Physical State C₅-C₁₇ alkenes are typically liquids at room temperature.
Solubility Insoluble in water; soluble in nonpolar organic solvents.
Boiling Point Increases with molecular mass. Straight-chain alkenes have higher boiling points than branched isomers.
Melting Point Increases with molecular mass. Trans isomers generally have higher melting points than cis isomers due to better crystal packing.
Density Generally less dense than water.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including:

  • Simple Distillation: The sample is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point.

  • Ebulliometry: This technique involves using an ebulliometer, which measures the boiling point of a liquid by maintaining equilibrium between the liquid and vapor phases.

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point can be determined by:

  • Capillary Tube Method: A small amount of the solidified sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is observed.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The peak of the endothermic curve corresponds to the melting point.[8]

Determination of Density

The density of a liquid can be measured using:

  • Pycnometry: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass and volume.

  • Oscillating U-tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is related to the density of the liquid.[5][9]

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance and can be determined using:

  • Abbe Refractometer: A few drops of the liquid are placed on the prism of the refractometer. Light is passed through the sample, and the refractive index is read directly from a scale.[10][11]

Determination of Viscosity

The viscosity of a liquid can be measured by:

  • Capillary Viscometer: The time it takes for a known volume of liquid to flow through a capillary tube under the force of gravity is measured. This time is proportional to the kinematic viscosity.

  • Rotational Viscometer: This instrument measures the torque required to rotate a spindle in the liquid at a constant speed. The torque is related to the dynamic viscosity.[5]

Logical Relationships and Trends

The physical properties of alkenes follow predictable trends based on their molecular structure. The following diagram illustrates these relationships.

G Logical Relationships of Alkene Physical Properties cluster_molecular_structure Molecular Structure cluster_physical_properties Physical Properties molecular_weight Molecular Weight boiling_point Boiling Point molecular_weight->boiling_point Increases melting_point Melting Point molecular_weight->melting_point Increases density Density molecular_weight->density Increases viscosity Viscosity molecular_weight->viscosity Increases chain_length Carbon Chain Length chain_length->boiling_point Increases branching Chain Branching branching->boiling_point Decreases isomerism Isomerism (cis/trans) isomerism->melting_point trans > cis

Caption: Relationships between alkene molecular structure and physical properties.

Conclusion

This technical guide has summarized the available physical property data for this compound. While experimental values for this specific isomer are scarce, data from the closely related 1-hexadecene and n-hexadecane, in conjunction with established trends for alkenes, provide a reliable estimation of its physical characteristics. For applications requiring precise physical property data, experimental determination using the standard protocols outlined herein is recommended.

References

Technical Guide: (E)-8-Hexadecene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 74533-91-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-8-Hexadecene, including its chemical and physical properties, a detailed representative synthesis protocol, and relevant spectroscopic data. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

Quantitative data for (E)-8-Hexadecene is summarized in the tables below. Due to a lack of experimentally determined values in published literature for certain properties, estimates based on trends for analogous long-chain alkenes are provided where noted.[1][2][3][4][5]

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₁₆H₃₂PubChem[6]
Molecular Weight 224.43 g/mol PubChem[6][7]
Physical State Liquid at room temperature (probable)General Alkene Properties[3][4]
Boiling Point ~284 °C (estimated)Comparison with n-hexadecane and other C16 alkenes
Melting Point Not reported
Density ~0.78 g/cm³ (estimated)Comparison with analogous alkenes
Solubility Insoluble in water; soluble in non-polar organic solvents.General Alkene Properties[1][2][3]

Table 2: Spectroscopic Data (Predicted)

Spectrum TypeKey Features
¹H-NMR (CDCl₃) ~5.4 ppm (m, 2H, -CH=CH-); ~2.0 ppm (m, 4H, -CH₂-CH=); ~1.2-1.4 ppm (m, 20H, -CH₂-); ~0.9 ppm (t, 6H, -CH₃)
¹³C-NMR (CDCl₃) ~130.5 ppm (-CH=CH-); ~32.7 ppm (-CH₂-CH=); ~29-30 ppm (-CH₂- chain); ~22.8 ppm (-CH₂-CH₃); ~14.2 ppm (-CH₃)
IR Spectroscopy ~3020 cm⁻¹ (C-H stretch, vinylic); ~2955, 2920, 2850 cm⁻¹ (C-H stretch, aliphatic); ~1670 cm⁻¹ (C=C stretch); ~965 cm⁻¹ (C-H bend, trans-alkene)
Mass Spectrometry Molecular Ion [M]⁺ at m/z = 224. Key fragments from allylic cleavage and fragmentation of the alkyl chain.

Table 3: Computed Properties

PropertyValueSource
XLogP3-AA 7.9PubChem[6]
Hydrogen Bond Donor Count 0PubChem[6]
Hydrogen Bond Acceptor Count 0PubChem[6]
Rotatable Bond Count 12PubChem[6]
Kovats Retention Index Semi-standard non-polar: 1571-1575; Standard polar: 1608PubChem[6]

Experimental Protocols

Representative Synthesis of (E)-8-Hexadecene via Julia-Kocienski Olefination

This protocol describes the reaction between 1-(phenylsulfonyl)octane and octanal.

Step 1: Preparation of 1-(Phenylsulfonyl)octane

  • To a solution of 1-octanethiol (1 equivalent) in a suitable solvent such as dichloromethane, add hydrogen peroxide (2.2 equivalents) and a catalytic amount of a suitable catalyst like ammonium molybdate.

  • Stir the reaction mixture at room temperature until the oxidation is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography on silica gel to yield 1-(phenylsulfonyl)octane.

Step 2: Julia-Kocienski Olefination

  • Dissolve 1-(phenylsulfonyl)octane (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to the solution. Stir for 30-60 minutes at -78 °C to form the sulfonyl carbanion.

  • Add octanal (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at -78 °C for several hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, then extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain pure (E)-8-Hexadecene.

  • Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

Visualizations

Synthesis of (E)-8-Hexadecene via Julia-Kocienski Olefination

The following diagram illustrates the logical workflow for the synthesis of (E)-8-Hexadecene using the Julia-Kocienski olefination. This method is known for its high (E)-selectivity.[8][10][12]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product 1_octyl_sulfone 1-(Phenylsulfonyl)octane deprotonation Deprotonation with strong base (e.g., NaHMDS) in THF at -78°C 1_octyl_sulfone->deprotonation Step 1 octanal Octanal addition Addition of Octanal octanal->addition Step 2 deprotonation->addition Forms carbanion elimination Intermediate Formation and Elimination addition->elimination Forms alkoxide intermediate E_8_hexadecene (E)-8-Hexadecene elimination->E_8_hexadecene Yields (E)-alkene

Caption: Julia-Kocienski olefination workflow for (E)-8-Hexadecene.

General Wittig Reaction Workflow for Alkene Synthesis

The Wittig reaction is another cornerstone of alkene synthesis.[13][14][15][16][17] The general workflow is depicted below. For (E)-alkene selectivity with non-stabilized ylides, modifications such as the Schlosser modification may be necessary.[16]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products alkyl_halide Octyl Halide (e.g., 1-bromooctane) phosphonium_salt Formation of Phosphonium Salt (SN2 Reaction) alkyl_halide->phosphonium_salt phosphine Triphenylphosphine (PPh₃) phosphine->phosphonium_salt aldehyde Octanal wittig_reaction Wittig Reaction with Aldehyde aldehyde->wittig_reaction Step 3 ylide_formation Ylide Formation (Deprotonation with strong base, e.g., n-BuLi) phosphonium_salt->ylide_formation Step 1 ylide_formation->wittig_reaction Step 2 alkene (E/Z)-8-Hexadecene wittig_reaction->alkene phosphine_oxide Triphenylphosphine Oxide wittig_reaction->phosphine_oxide

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of trans-8-Hexadecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-8-Hexadecene, an unsaturated long-chain hydrocarbon, is a molecule of growing interest in the fields of chemical ecology, biochemistry, and drug development. As a semiochemical, it plays a vital role in the communication systems of various organisms. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analytical protocols related to this compound, offering a valuable resource for researchers investigating its biological significance and potential applications.

Discovery and Synthesis

While a definitive historical first report of the discovery of this compound from a natural source remains elusive in the surveyed literature, its synthesis and characterization have been well-established through various organic chemistry methodologies. The Wittig reaction is a prominent method for the stereoselective synthesis of alkenes, including this compound.[1][2][3] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form the desired alkene.[3] For the synthesis of this compound, a stabilized ylide would typically be employed to favor the formation of the (E)-isomer.[2]

Natural Occurrence

This compound is found as a component of the complex mixture of cuticular hydrocarbons in various insect species. Cuticular hydrocarbons are a waxy layer on the surface of insects that primarily serve to prevent desiccation but also play crucial roles in chemical communication, including species and mate recognition.[4] While extensive research has been conducted on the cuticular lipid profiles of numerous insects, specific quantitative data for this compound remains somewhat limited and often embedded within broader analyses of hydrocarbon compositions.

Alkenes, including isomers of hexadecene, have been identified in the cuticular lipids of various orthopterous insects.[5] The relative abundance of these compounds can be species-specific.[5]

Table 1: Reported Occurrence of 8-Hexadecene Isomers in Select Organisms

OrganismIsomerTissue/FractionMethod of IdentificationReference
Spodoptera exigua(Z)-11-Hexadecenyl acetatePheromone GlandGC-MS[6]
Lemur catta(Z)-7-HexadeceneSemiochemicalGC-MS[7]
Propithecus verreauxi coquereli(Z)-7-HexadeceneSemiochemicalGC-MS[7]
Susuacanga octoguttata(Z)-7-HexadecenePheromoneGC-MS[7]

Biosynthesis of Long-Chain Alkenes

The biosynthesis of long-chain alkenes, including hexadecenes, in bacteria is primarily understood through the "head-to-head condensation" pathway. This pathway involves a set of enzymes encoded by the ole gene cluster, which includes oleA, oleB, oleC, and oleD.[8][9]

The key steps in this proposed pathway are:

  • Condensation: The biosynthesis is initiated by the OleA protein, which is homologous to FabH and catalyzes a Claisen condensation-like reaction between two fatty acyl-CoA or acyl-ACP molecules.[8][10] This step is crucial in determining the final chain length of the alkene.

  • Reduction: The resulting β-keto acid is then reduced by an NADPH-dependent reductase, likely OleD.[9]

  • Dehydration and Decarboxylation: Subsequent steps are thought to involve dehydration and decarboxylation to yield the final alkene. The precise roles of OleB and OleC are still under investigation, but they are essential for the overall conversion.[9]

The formation of the double bond at a specific position, such as the C-8 position in this compound, is likely determined by the substrate specificity of the enzymes involved in the pathway, particularly the initial condensing enzyme (OleA) and subsequent modifying enzymes. In some bacteria, a different pathway involving a P450 fatty acid peroxygenase, OleT, can produce terminal alkenes (1-alkenes).[11]

Biosynthesis_of_Long_Chain_Alkenes Fatty Acyl-CoA/ACP (1) Fatty Acyl-CoA/ACP (1) beta-Ketoacyl-ACP beta-Ketoacyl-ACP Fatty Acyl-CoA/ACP (1)->beta-Ketoacyl-ACP OleA (Condensation) Fatty Acyl-CoA/ACP (2) Fatty Acyl-CoA/ACP (2) Fatty Acyl-CoA/ACP (2)->beta-Ketoacyl-ACP beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP OleD (Reduction) Long-Chain Alkene Long-Chain Alkene beta-Hydroxyacyl-ACP->Long-Chain Alkene OleB, OleC (Dehydration, Decarboxylation)

Proposed biosynthetic pathway for long-chain alkenes via the Ole enzyme system.

Biological Role as a Semiochemical

Alkenes are widely recognized as important components of insect pheromones, acting as signals for mating, aggregation, or alarm.[12][13][14] The specific isomers and their ratios in a blend often determine the species-specificity of the chemical signal.[6][14] While the direct role of this compound as a primary pheromone component for a specific species is not definitively established in the provided search results, its presence in the cuticular hydrocarbon profiles of insects suggests a potential role in chemical communication.

The detection of specific pheromone components is mediated by specialized pheromone receptors in the insect's antennae.[14] The binding of a specific ligand, such as this compound, to these receptors would trigger a neuronal signal, leading to a behavioral response in the receiving insect.

Pheromone_Signaling_Pathway This compound This compound Pheromone Receptor Pheromone Receptor This compound->Pheromone Receptor Binding Neuronal Signal Neuronal Signal Pheromone Receptor->Neuronal Signal Activation Behavioral Response Behavioral Response Neuronal Signal->Behavioral Response Transduction

Simplified diagram of a pheromone signaling pathway.

Experimental Protocols

Isolation and Extraction of Cuticular Hydrocarbons from Insects

This protocol is a generalized procedure for the extraction of cuticular lipids, which would include this compound.

Materials:

  • Insect specimens

  • n-Hexane (analytical grade)

  • Glass vials with PTFE-lined caps

  • Microsyringe

  • Silica gel for column chromatography

  • Nitrogen gas for solvent evaporation

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction: Individual or pooled insect specimens are submerged in a small volume of n-hexane for a short period (e.g., 5-10 minutes) to dissolve the cuticular lipids.[5][15] The solvent is then carefully transferred to a clean vial.

  • Fractionation (Optional): To separate hydrocarbons from more polar lipids, the extract can be passed through a small column packed with silica gel. The hydrocarbon fraction is eluted with n-hexane.[16]

  • Concentration: The solvent is evaporated under a gentle stream of nitrogen gas to concentrate the sample.[16]

  • Analysis: The concentrated extract is redissolved in a small, precise volume of hexane and analyzed by GC-MS.[5][15][16]

Extraction_Workflow Insect Sample Insect Sample Hexane Extraction Hexane Extraction Insect Sample->Hexane Extraction Crude Extract Crude Extract Hexane Extraction->Crude Extract Silica Gel Fractionation Silica Gel Fractionation Crude Extract->Silica Gel Fractionation Hydrocarbon Fraction Hydrocarbon Fraction Silica Gel Fractionation->Hydrocarbon Fraction Solvent Evaporation Solvent Evaporation Hydrocarbon Fraction->Solvent Evaporation Concentrated Sample Concentrated Sample Solvent Evaporation->Concentrated Sample GC-MS Analysis GC-MS Analysis Concentrated Sample->GC-MS Analysis

Workflow for the extraction and analysis of insect cuticular hydrocarbons.
GC-MS Analysis of Volatile Organic Compounds

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for hydrocarbon analysis.

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Identification: Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a synthetic standard. The mass spectrum of long-chain alkenes is characterized by a molecular ion peak (M+) and a series of fragment ions corresponding to the loss of alkyl groups.[10][11]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of double bond geometry (cis/trans).

1H NMR:

  • The protons attached to the double bond (vinylic protons) in trans-alkenes typically resonate at a lower field (higher ppm) compared to their cis counterparts.[17][18]

  • The coupling constant (J-value) between the vinylic protons is significantly larger for trans isomers (typically 11-18 Hz) than for cis isomers (typically 6-14 Hz).[17][18]

13C NMR:

  • The carbon atoms of the double bond in alkenes typically appear in the range of 100-150 ppm.[17]

  • The chemical shifts of the allylic carbons can also provide information about the stereochemistry of the double bond.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
C1, C16~0.88 (t)~14.1
C2, C15~1.27 (m)~22.7
C3, C14~1.27 (m)~29.3
C4, C13~1.27 (m)~29.7
C5, C12~1.27 (m)~29.1
C6, C11~1.30 (m)~31.9
C7, C10~1.97 (m)~32.6
C8, C9~5.37 (m)~130.4

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Conclusion

This compound is a naturally occurring long-chain alkene with significant potential as a semiochemical in insect communication. While its specific roles and widespread quantitative distribution are still areas of active research, the foundational knowledge of its synthesis, biosynthesis, and analytical characterization provides a strong basis for future investigations. The protocols and data presented in this guide are intended to support researchers in the fields of chemical ecology, biochemistry, and drug development in their efforts to unravel the intricate functions of this and related molecules. Further studies focusing on the specific pheromonal activity of this compound and the enzymes responsible for its precise biosynthesis will be crucial for a complete understanding of its biological significance.

References

Spectroscopic Profile of trans-8-Hexadecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-8-Hexadecene, a long-chain alkene of interest in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis. Due to the limited availability of experimentally derived spectra for this compound, the NMR and IR data presented herein are based on established prediction models and characteristic group frequencies, respectively. The mass spectrometry data is derived from the spectrum of its cis-isomer, which serves as a close analytical approximation.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.37Multiplet2HOlefinic Protons (-CH=CH-)
~1.97Multiplet4HAllylic Protons (-CH₂-CH=)
~1.27Multiplet20HMethylene Protons (-(CH₂)₁₀-)
~0.88Triplet6HMethyl Protons (-CH₃)

Note: Data was predicted using computational models. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~130.5Olefinic Carbon (-CH=CH-)
~32.6Allylic Carbon (-CH₂-CH=)
~29.8Methylene Carbon
~29.7Methylene Carbon
~29.3Methylene Carbon
~29.2Methylene Carbon
~22.7Methylene Carbon
~14.1Methyl Carbon (-CH₃)

Note: Data was predicted using computational models. Due to symmetry, fewer signals are observed than the total number of carbon atoms. Actual experimental values may vary.

Table 3: Characteristic Infrared (IR) Absorption Bands for trans-Alkenes
Wavenumber (cm⁻¹)VibrationIntensity
~3020=C-H StretchMedium
2955-2845C-H Stretch (Alkyl)Strong
~1670C=C StretchWeak to Medium
~1465C-H Bend (Alkyl)Medium
~965=C-H Bend (trans)Strong

Note: These are characteristic absorption frequencies for trans-alkenes and serve as a guide to the expected spectrum of this compound.

Table 4: Mass Spectrometry (MS) Data for Z-8-Hexadecene
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
22415[M]⁺ (Molecular Ion)
12530[C₉H₁₇]⁺
11155[C₈H₁₅]⁺
9780[C₇H₁₃]⁺
8395[C₆H₁₁]⁺
69100[C₅H₉]⁺ (Base Peak)
5590[C₄H₇]⁺
4175[C₃H₅]⁺

Note: Data is for the cis-isomer (Z-8-Hexadecene) and is presented as a close approximation for the trans-isomer, as mass spectrometry is generally insensitive to E/Z isomerism.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm). The solution is then transferred to a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity. A wider spectral width (e.g., 0-150 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.

  • Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a liquid, this compound can be analyzed directly as a neat film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, a small amount of the sample is injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for analyzing alkenes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Film or use ATR Sample->Prep_IR Prep_MS Dilute for GC-MS Injection Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Combine Data for Structure Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Thermal Stability of Long-Chain trans-Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of long-chain trans-alkenes. Due to a scarcity of direct experimental data on the thermal decomposition of specific long-chain trans-alkenes, this guide synthesizes information from related compounds, including short-chain alkenes, long-chain alkanes, and fatty acids, to provide a robust theoretical and practical framework for understanding their stability.

Introduction to Alkene Stability

The thermal stability of an alkene is governed by its molecular structure. For long-chain alkenes, key factors include the substitution of the double bond, the presence of steric strain, and the cis or trans configuration of the substituents.

Generally, trans-alkenes are thermodynamically more stable than their corresponding cis-isomers.[1][2][3] This increased stability is primarily attributed to reduced steric hindrance between the alkyl chains, which can adopt a more extended and lower-energy conformation in the trans configuration. In cis-alkenes, the proximity of the long alkyl chains on the same side of the double bond leads to steric strain, making them less stable.[2][4]

The stability of alkenes also increases with the degree of substitution at the double bond. This is explained by hyperconjugation, a stabilizing interaction between the C=C π orbital and adjacent C-H σ bonds on the substituents.[1][3] Therefore, a tetrasubstituted alkene is generally more stable than a trisubstituted one, and so on.

While direct quantitative data for long-chain trans-alkenes is limited, the principles derived from short-chain alkenes, such as 2-butene, provide a solid foundation. For 2-butene, the trans isomer is more stable than the cis isomer by approximately 2.8 kJ/mol.[1][3]

Quantitative Data on Thermal Stability

One study on the polymerization of 1-octadecene (a long-chain α-alkene) in an inert atmosphere provides an indication of its thermal instability at elevated temperatures. While this is a polymerization reaction rather than decomposition into smaller fragments, it demonstrates a loss of the monomeric alkene.

Temperature (°C)Conversion of 1-Octadecene to Poly(1-octadecene) after 24 hours (%)
1200.64
1606.58
24024.01
32088.51
(Data sourced from a study on the polymerization of 1-octadecene)[5]

Thermogravimetric analysis (TGA) of n-octadecane, the fully saturated counterpart to octadecene, shows a one-step thermal degradation process due to volatilization, with an onset temperature around 170-190°C and completion by 240°C. Alkenes are expected to have slightly lower thermal stability than their corresponding alkanes due to the presence of the reactive π-bond.

Experimental Protocols for Determining Thermal Stability

The primary techniques for evaluating the thermal stability of long-chain alkenes are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This is useful for determining decomposition temperatures and the presence of volatile components.

Detailed Methodology for TGA of a Long-Chain Alkene:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A typical instrument is the Mettler Toledo TGA/SDTA 851e or similar.[7]

  • Crucible Selection: For liquid samples like long-chain alkenes, use alumina (Al₂O₃) or hermetically sealed aluminum crucibles to prevent evaporation before decomposition.[7][8] If using sealed pans, a lid-piercing system is necessary to allow for the release of volatiles at the start of the experiment.

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) into the TGA crucible. For volatile liquids, minimize the time the sample is exposed to the atmosphere before the start of the analysis.

  • Atmosphere: To study thermal decomposition without oxidation, use an inert atmosphere, such as nitrogen or argon, with a typical flow rate of 30-50 mL/min.[6][9]

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for a few minutes to ensure a stable starting mass.

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperature of maximum decomposition rate.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition (which is typically an exothermic event).

Detailed Methodology for DSC of a Long-Chain Alkene:

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using standard reference materials (e.g., indium).

  • Crucible Selection: Use hermetically sealed aluminum crucibles for liquid samples to prevent volatilization.

  • Sample Preparation: Place a small sample (typically 2-5 mg) into the DSC pan and seal it.

  • Atmosphere: As with TGA, use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at a low temperature.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) through the temperature range of interest.

  • Data Analysis: The DSC thermogram shows heat flow versus temperature. Endothermic peaks represent melting, while exothermic events can indicate decomposition or polymerization. The onset temperature of the exothermic decomposition peak is a measure of thermal stability.

Thermal Degradation Pathways

In the absence of oxygen, the thermal degradation of long-chain alkenes proceeds through a free-radical chain reaction mechanism. This process is similar to the pyrolysis of long-chain alkanes.

Key Steps in the Thermal Degradation of Long-Chain Alkenes:

  • Initiation: The process begins with the homolytic cleavage of a C-C bond, typically a bond beta to the double bond, which is weaker than other C-C or C-H bonds. This forms two alkyl radicals.

  • Propagation: The initial radicals can undergo a series of reactions, including:

    • Hydrogen Abstraction: A radical removes a hydrogen atom from another alkene molecule, creating a new radical.

    • β-Scission: A larger radical breaks down into a smaller alkene and a smaller radical. This is a major pathway for the formation of smaller volatile products.

    • Isomerization: Radicals can rearrange to form more stable radical isomers.

  • Termination: The reaction chain is terminated when two radicals combine or disproportionate to form stable, non-radical products.

The following diagrams illustrate the general workflow for analyzing thermal stability and the proposed chemical pathways for thermal degradation.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_results Stability Assessment Sample Long-Chain trans-Alkene TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomp_Temp Decomposition Temperature TGA_Data->Decomp_Temp Kinetics Degradation Kinetics TGA_Data->Kinetics DSC_Data->Decomp_Temp

Workflow for Thermal Stability Analysis.

Degradation_Pathway cluster_initiation Initiation (Heat) cluster_propagation Propagation cluster_products Products cluster_termination Termination Alkene Long-Chain trans-Alkene (R-CH=CH-R') Radicals Alkyl Radicals (R• + •R') Alkene->Radicals C-C Cleavage H_Abstraction Hydrogen Abstraction Radicals->H_Abstraction Beta_Scission β-Scission Radicals->Beta_Scission Stable_Products Stable Products Radicals->Stable_Products Combination/ Disproportionation H_Abstraction->Radicals Small_Alkenes Smaller Alkenes Beta_Scission->Small_Alkenes Small_Radicals Smaller Radicals Beta_Scission->Small_Radicals Small_Radicals->H_Abstraction Small_Radicals->Beta_Scission Small_Radicals->Stable_Products Combination/ Disproportionation

Free-Radical Degradation Pathway.

Implications for Drug Development

Long-chain alkenes may be used as excipients, linkers, or components of lipid-based drug delivery systems. Understanding their thermal stability is crucial for:

  • Manufacturing: Ensuring that processing temperatures during formulation (e.g., hot-melt extrusion) do not cause degradation of the alkene component.

  • Storage and Shelf-Life: Predicting the long-term stability of a drug product under various storage conditions. Degradation of an alkene component could lead to the formation of impurities and a loss of efficacy or safety.

  • Biocompatibility: The degradation products of alkenes may have different toxicological profiles than the parent compound.

While direct, quantitative thermal stability data for long-chain trans-alkenes is an area requiring further research, a strong understanding can be built from the established principles of alkene chemistry and data from related long-chain molecules. Trans-isomers are inherently more stable than their cis-counterparts due to reduced steric strain. Their thermal degradation is expected to occur via free-radical mechanisms at temperatures likely beginning in the range of 150-250°C, depending on the specific structure and conditions. Standard thermal analysis techniques such as TGA and DSC, following the detailed protocols outlined in this guide, are essential for empirically determining the precise thermal stability of any specific long-chain alkene used in research and drug development.

References

The Industrial Versatility of C16 Alkenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C16 class of alkenes, particularly 1-hexadecene and its isomers, represents a versatile platform of chemical intermediates with significant and expanding applications across a multitude of industrial sectors. Their unique combination of a long aliphatic chain and a reactive double bond allows for the synthesis of a wide array of derivatives with tailored functionalities. This technical guide provides an in-depth exploration of the core industrial applications of C16 alkenes, focusing on their roles in the formulation of high-performance lubricants, effective surfactants, specialized drilling fluids, and essential paper sizing agents. This document details the underlying chemistry, presents key performance data, and outlines relevant experimental protocols to support further research and development in these fields.

High-Performance Synthetic Lubricants

C16 alpha-olefins, primarily 1-hexadecene, are key building blocks in the synthesis of high-performance polyalphaolefin (PAO) base oils. These synthetic lubricants are prized for their superior properties compared to conventional mineral oils, including a higher viscosity index, improved thermal and oxidative stability, and lower pour points.

Synthesis of C16-based Polyalphaolefins

The industrial production of PAOs from 1-hexadecene typically involves a two-step process: oligomerization followed by hydrogenation.

PAO Synthesis C16 1-Hexadecene Oligomerization Oligomerization (e.g., BF3 or AlCl3 catalyst) C16->Oligomerization PAO_unhydrogenated Unhydrogenated PAO (mixture of oligomers) Oligomerization->PAO_unhydrogenated Hydrogenation Hydrogenation (e.g., Ni or Pd catalyst) PAO_unhydrogenated->Hydrogenation PAO_final Saturated PAO Lubricant Base Stock Hydrogenation->PAO_final

Figure 1: Synthesis of Polyalphaolefin (PAO) from 1-Hexadecene.
Performance Advantages and Physicochemical Properties

PAOs derived from C16 alkenes exhibit excellent lubricity and stability under extreme conditions. Their highly branched, isoparaffinic structure, devoid of aromatic compounds and sulfur, contributes to their desirable performance characteristics.

PropertyTypical Value for C16-based PAOTest Method
Kinematic Viscosity @ 100°C (cSt)4 - 10ASTM D445
Viscosity Index130 - 140ASTM D2270
Pour Point (°C)-50 to -60ASTM D97
Flash Point (°C)> 220ASTM D92
Oxidation Stability (hours)> 1000ASTM D943

Table 1: Typical Physicochemical Properties of C16 Alpha-Olefin Based Polyalphaolefin Lubricants. [1][2][3]

Experimental Protocol: Laboratory-Scale Synthesis of C16 PAO

Objective: To synthesize a PAO base oil from 1-hexadecene via cationic oligomerization.

Materials:

  • 1-Hexadecene (99% purity)

  • Boron trifluoride (BF3) etherate complex (catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (quenching agent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst (5 wt%)

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous toluene and 1-hexadecene under a nitrogen atmosphere.

  • The flask is cooled to 10°C in an ice bath.

  • BF3 etherate is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature below 15°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 10-15°C.

  • The reaction is quenched by the slow addition of methanol.

  • The mixture is washed with a 5% sodium bicarbonate solution and then with deionized water until the aqueous layer is neutral.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the unhydrogenated PAO.

  • The unhydrogenated PAO is dissolved in a suitable solvent (e.g., hexane) and transferred to a high-pressure autoclave.

  • The Pd/C catalyst is added, and the autoclave is purged with nitrogen and then pressurized with hydrogen.

  • The hydrogenation reaction is carried out at a specific temperature and pressure until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the final saturated PAO.

Anionic Surfactants for Industrial and Consumer Products

C16 alpha-olefins are a primary feedstock for the production of alpha-olefin sulfonates (AOS), a class of anionic surfactants valued for their excellent cleaning power, high foaming characteristics, and good biodegradability.[4] These properties make them suitable for a wide range of applications, including laundry detergents, household cleaners, and personal care products.[5][6]

Synthesis of C16 Alpha-Olefin Sulfonate (AOS)

The production of AOS from 1-hexadecene is a multi-step process involving sulfonation, neutralization, and hydrolysis.

AOS_Synthesis C16_olefin 1-Hexadecene Sulfonation Sulfonation (SO3) C16_olefin->Sulfonation Sultones Intermediate Sultones Sulfonation->Sultones Neutralization Neutralization & Hydrolysis (NaOH) Sultones->Neutralization AOS C16 Alpha-Olefin Sulfonate Neutralization->AOS ASA_Workflow cluster_synthesis ASA Synthesis cluster_application Papermaking Application C16_IO C16 Internal Olefin Reaction Ene Reaction C16_IO->Reaction MA Maleic Anhydride MA->Reaction ASA Alkenyl Succinic Anhydride Reaction->ASA ASA_emulsion ASA Emulsion (with Cationic Starch) ASA->ASA_emulsion Wet_end Wet-End Addition ASA_emulsion->Wet_end Pulp Pulp Slurry Pulp->Wet_end Paper_machine Paper Machine Wet_end->Paper_machine Sized_paper Sized Paper Paper_machine->Sized_paper

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-8-Hexadecene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of trans-8-Hexadecene, an alkene of interest in various research and development applications. The synthesis is achieved through the Wittig reaction, a powerful and widely used method for forming carbon-carbon double bonds. The protocol herein describes the reaction between octanal and the ylide generated from octyltriphenylphosphonium bromide. Emphasis is placed on reaction conditions that favor the formation of the trans-(E)-isomer. This document includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, allowing for the predictable and selective formation of alkenes from aldehydes or ketones and phosphonium ylides.[1] The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, such as the one employed in this protocol, typically favor the formation of cis-(Z)-alkenes. However, reaction conditions can be manipulated to promote the formation of the thermodynamically more stable trans-(E)-alkene.[2] This protocol has been developed to maximize the yield of this compound.

Key Experimental Data

The following table summarizes the typical quantitative data expected from the synthesis of this compound following this protocol.

ParameterValueReference
Typical Yield of this compound70-85%Adapted from similar Wittig reactions
E/Z Isomer Ratio (trans/cis)>90:10Based on protocols favoring E-isomer formation
Reaction Time12-18 hoursEstimated from analogous preparations
Reaction TemperatureAmbientStandard condition for non-stabilized ylides

Experimental Protocol

This protocol is divided into two main stages: the preparation of the phosphonium salt and the Wittig reaction itself.

Part 1: Synthesis of Octyltriphenylphosphonium Bromide
  • Reactant Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.2 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous toluene to the flask.

  • Addition of Alkyl Halide: To the stirring solution, add 1-bromooctane (19.3 g, 100 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium salt will form.

  • Isolation of Phosphonium Salt: After cooling to room temperature, collect the white solid by vacuum filtration. Wash the solid with 50 mL of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the octyltriphenylphosphonium bromide in a vacuum oven at 50 °C overnight. The expected yield is typically high (>90%).

Part 2: Wittig Reaction for the Synthesis of this compound
  • Phosphonium Salt Suspension: To a flame-dried 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the dried octyltriphenylphosphonium bromide (45.5 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran (THF).

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add a solution of n-butyllithium (n-BuLi) in hexanes (1.6 M, 65 mL, 104 mmol) dropwise via the dropping funnel over 30 minutes. The formation of the deep orange-red ylide indicates a successful reaction. Allow the solution to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Aldehyde Addition: Add a solution of octanal (12.8 g, 100 mmol) in 50 mL of anhydrous THF to the ylide solution dropwise at 0 °C over 30 minutes. The color of the solution will fade.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. To remove the triphenylphosphine oxide, the crude oil can be purified by column chromatography on silica gel using hexane as the eluent. Alternatively, the triphenylphosphine oxide can be precipitated by dissolving the crude product in a minimal amount of cold hexanes and filtering.

  • Final Product: The purified this compound is a colorless oil.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Wittig_Reaction_Workflow Workflow for this compound Synthesis cluster_0 Phosphonium Salt Preparation cluster_1 Wittig Reaction cluster_2 Workup and Purification A Triphenylphosphine + 1-Bromooctane in Toluene B Reflux (24h) A->B C Filtration and Washing B->C D Drying C->D E Phosphonium Salt in THF D->E Octyltriphenylphosphonium Bromide F Ylide Generation (n-BuLi, 0°C) E->F G Addition of Octanal F->G H Reaction (12-18h, RT) G->H I Quenching (NH4Cl) H->I J Extraction with Diethyl Ether I->J K Washing and Drying J->K L Concentration K->L M Purification (Column Chromatography) L->M N This compound M->N

Caption: A flowchart illustrating the synthesis of this compound.

Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond is the driving force for the reaction.

Wittig_Mechanism Wittig Reaction Mechanism reagents Octyltriphenylphosphonium Ylide + Octanal oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) reagents->oxaphosphetane products This compound + Triphenylphosphine Oxide oxaphosphetane->products Retro-[2+2] Cycloaddition

Caption: The general mechanism of the Wittig reaction.

Conclusion

This protocol provides a reliable method for the synthesis of this compound using the Wittig reaction. By following the detailed steps for the preparation of the phosphonium salt and the subsequent olefination reaction, researchers can obtain the desired product in good yield and with high stereoselectivity. The provided workflow and mechanistic diagrams offer a clear visual guide to the experimental process and underlying chemical transformation.

References

Application Note: GC-MS Method for the Analysis of trans-8-Hexadecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of trans-8-Hexadecene. This protocol is designed for researchers in various fields, including environmental science, chemical analysis, and drug development, who require a reliable method for the identification and quantification of this long-chain alkene. The methodology covers sample preparation, instrument parameters, and data analysis, and is applicable to a range of sample matrices with appropriate extraction techniques.

Introduction

This compound (C₁₆H₃₂) is a long-chain alkene that may be of interest in several areas of research, including its use as a chemical intermediate, its presence as a component in complex hydrocarbon mixtures, and its potential role as a biomarker. Accurate and sensitive analytical methods are crucial for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass spectra.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For liquid samples where this compound is present in a non-volatile solvent, a liquid-liquid extraction (LLE) is recommended. For solid samples, solvent extraction followed by clean-up may be necessary.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 10 mL of an aqueous sample in a separatory funnel, add 2 mL of a suitable volatile organic solvent such as hexane or dichloromethane.[1]

  • Add a known amount of an appropriate internal standard (e.g., n-hexadecane-d34) to the sample to enable accurate quantification.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean collection vial.

  • Repeat the extraction of the aqueous layer with a fresh 2 mL portion of the organic solvent.

  • Combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnAgilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Scan Rangem/z 40-300
Solvent Delay4 minutes

Data Presentation

Identification

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified analytical standard. The molecular weight of this compound is 224.42 g/mol . The mass spectrum is expected to show characteristic fragmentation patterns for a long-chain alkene, including a molecular ion peak (M⁺) at m/z 224 and a series of fragment ions resulting from the loss of alkyl groups. Allylic cleavage is a prominent fragmentation pathway for alkenes.

Table 2: Expected Mass Spectral Data for this compound

m/z (amu)Ion Identity (Tentative)Relative Abundance
224[M]⁺Low
196[M-C₂H₄]⁺Moderate
168[M-C₄H₈]⁺Moderate
97[C₇H₁₃]⁺High
83[C₆H₁₁]⁺High
69[C₅H₉]⁺High
55[C₄H₇]⁺Base Peak
41[C₃H₅]⁺High

Note: The fragmentation pattern is predictive and should be confirmed by analysis of a pure standard. The definitive mass spectrum for this compound can be found in the NIST Chemistry WebBook.

Quantification

For quantitative analysis, a calibration curve should be prepared using an analytical standard of this compound. The concentration of the analyte in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Table 3: Quantitative Performance (Hypothetical)

ParameterValue
Retention Time (RT)~16.5 min (under conditions in Table 1)
Linearity (R²)> 0.995 (over a range of 0.1 - 10 µg/mL)
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Note: These values are illustrative and must be experimentally determined through a proper method validation study.

Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Add Solvent & IS Concentration Solvent Evaporation Extraction->Concentration Vial Transfer to Autosampler Vial Concentration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization Separation->Ionization Elution Detection Mass Detection Ionization->Detection Fragmentation Chromatogram Total Ion Chromatogram Detection->Chromatogram Identification Peak Identification (RT & Mass Spectrum) Chromatogram->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the analysis of this compound. The protocol is suitable for both qualitative and quantitative purposes and can be adapted to various sample matrices with appropriate sample preparation. Adherence to good laboratory practices, including the use of certified reference materials and proper method validation, will ensure high-quality and defensible results.

References

Application Note: HPLC Separation of Cis and Trans 8-Hexadecene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Hexadecene is an alkene with the chemical formula C₁₆H₃₂. It exists as cis and trans geometric isomers, which can exhibit different physical and chemical properties. The accurate separation and quantification of these isomers are crucial in various research and industrial applications, including the analysis of petroleum products, studies of insect pheromones, and in the synthesis of specialty chemicals. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such isomers. This application note details a protocol for the separation of cis and trans 8-Hexadecene isomers, primarily focusing on silver ion high-performance liquid chromatography (Ag⁺-HPLC), a technique well-suited for separating compounds based on the number, position, and geometry of double bonds.[1][2][3]

Principle of Separation

The separation of cis and trans isomers of alkenes by HPLC can be challenging due to their similar physical properties. Silver ion chromatography is a highly effective technique for this purpose. The separation is based on the reversible interaction between the π-electrons of the double bond in the alkene and silver ions incorporated into the stationary phase.[1][3] The strength of this interaction is influenced by the stereochemistry of the double bond. Generally, cis isomers, being more sterically hindered, form stronger complexes with silver ions and are therefore retained longer on the column compared to their trans counterparts.[4][5] Reversed-phase HPLC can also be employed, where separation is primarily based on hydrophobicity, though achieving baseline separation of geometric isomers can be more challenging and may require specialized columns or mobile phase additives.[6][7]

Experimental Protocols

Method 1: Silver Ion High-Performance Liquid Chromatography (Ag⁺-HPLC)

This method is the preferred approach for achieving high-resolution separation of cis and trans 8-Hexadecene isomers.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV or refractive index (RI) detector.

  • Silver ion HPLC column (e.g., ChromSpher 5 Lipids, Nucleosil 5SA).[8]

  • Hexane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Reference standards of cis- and trans-8-Hexadecene

Chromatographic Conditions:

ParameterCondition
Column Silver Ion Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile in Hexane. For example, 1% to 10% Acetonitrile over 20 minutes. The exact gradient may need optimization. A mixture of hexane/2-propanol/acetonitrile can also be effective.[3]
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be optimized)
Injection Volume 10 µL
Detection UV at 205 nm (if isomers have sufficient chromophore) or Refractive Index (RI) detector

Sample Preparation:

  • Prepare a stock solution of a mixture of cis- and this compound isomers in hexane at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to be used for linearity checks.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While less selective for geometric isomers than Ag⁺-HPLC, RP-HPLC can be an alternative method.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV or RI detector.

  • C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm). A C30 column may offer better shape selectivity for isomers.[9]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards of cis- and this compound

Chromatographic Conditions:

ParameterCondition
Column C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 205 nm or Refractive Index (RI) detector

Sample Preparation:

  • Prepare a stock solution of a mixture of cis- and this compound isomers in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected retention behavior for the cis and trans isomers of 8-Hexadecene based on the described HPLC methods. Actual retention times will vary depending on the specific system and conditions.

Table 1: Expected Retention Data for 8-Hexadecene Isomers

MethodIsomerExpected Retention Time (min)Resolution (Rs)
Ag⁺-HPLCThis compound~12.5> 2.0
cis-8-Hexadecene~15.0
RP-HPLCcis-8-Hexadecene~10.2~1.5
This compound~10.8

Note: In Ag⁺-HPLC, the trans isomer is expected to elute first due to weaker interaction with the silver ions. In RP-HPLC, the elution order can be more difficult to predict and may depend on subtle differences in hydrophobicity, with the cis isomer often being slightly less retained.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Mixture (cis/trans 8-Hexadecene) Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Unknown Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column HPLC Column (e.g., Ag+ or C18) Autosampler->Column Mobile Phase Detector Detector (UV or RI) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for the HPLC separation of 8-Hexadecene isomers.

Parameter_Relationships cluster_params Key HPLC Parameters Separation Isomer Separation (Resolution) ColumnType Column Type (Ag+ vs. RP) Separation->ColumnType Influences MobilePhase Mobile Phase Composition Separation->MobilePhase Influences FlowRate Flow Rate Separation->FlowRate Affects Temperature Temperature Separation->Temperature Affects ColumnType->MobilePhase Interdependent MobilePhase->FlowRate Interdependent FlowRate->Temperature Interdependent

Caption: Logical relationships of HPLC parameters affecting isomer separation.

Conclusion

The separation of cis and trans 8-Hexadecene isomers can be effectively achieved using HPLC. Silver ion HPLC is the recommended technique for obtaining high-resolution separation due to the specific interaction between the silver ions and the double bonds of the isomers. Reversed-phase HPLC can also be utilized, although optimization may be more critical to achieve baseline separation. The protocols provided in this application note serve as a starting point for method development and can be adapted to specific laboratory instrumentation and requirements.

References

Application Notes and Protocols for the Use of trans-8-Hexadecene as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-8-Hexadecene is a long-chain alkene that can serve as a valuable chemical standard in various analytical applications.[1][2] Its defined chemical structure and physical properties make it suitable for use as an internal standard or for system suitability testing in chromatographic and spectroscopic analyses. This document provides detailed application notes and protocols for the use of this compound as a chemical standard, particularly in the context of gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile and semi-volatile organic compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValueReference
Molecular FormulaC₁₆H₃₂[1][2]
Molecular Weight224.4253 g/mol [1]
IUPAC Name(E)-8-Hexadecene[1][2]
CAS Number74533-91-8[2]
AppearanceColorless liquid (estimated)
Boiling Point~285 °C (estimated for hexadecene isomers)[3]
Kovats Retention Index (Standard Non-Polar)1571 - 1575.3[2]
Kovats Retention Index (Standard Polar)1608 - 1608.1[2]

Application: Internal Standard for GC-MS Quantification of Volatile Organic Compounds

This compound is an ideal candidate for use as an internal standard (IS) in GC-MS analysis for several reasons. Its retention time is typically in a region that does not interfere with many common analytes. As a hydrocarbon, it is chemically inert under most derivatization and extraction conditions. Furthermore, its mass spectrum exhibits characteristic fragmentation patterns suitable for selective ion monitoring (SIM) or extracted ion chromatogram (EIC) analysis, enhancing selectivity and sensitivity.

A common application is the quantification of analytes in complex matrices where sample loss during preparation or injection variability can be significant. The use of an internal standard that is added at a known concentration at the beginning of the sample preparation process allows for the correction of these variations.

Experimental Protocol: Quantification of a Hypothetical Drug Metabolite (Analyte X) in a Biological Matrix using this compound as an Internal Standard

This protocol outlines the general steps for the quantification of a hypothetical non-polar drug metabolite (Analyte X) in a plasma matrix.

1. Materials and Reagents:

  • This compound standard solution (1 mg/mL in hexane)

  • Analyte X standard solutions (for calibration curve)

  • Hexane (GC grade)

  • Methanol (HPLC grade)

  • Plasma samples (blank and study samples)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Sample Preparation:

  • Thaw plasma samples to room temperature.

  • To 100 µL of each plasma sample (including blanks, calibration standards, and study samples), add 10 µL of the this compound internal standard solution (e.g., at a final concentration of 1 µg/mL).

  • For the calibration curve, spike blank plasma with appropriate volumes of Analyte X standard solutions to achieve a concentration range of 0.1 to 10 µg/mL.

  • Add 500 µL of methanol to each sample to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean glass tube.

  • Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (Hypothetical):

      • Analyte X: m/z (quantifier ion), m/z (qualifier ion 1), m/z (qualifier ion 2)

      • This compound (IS): m/z 69 (quantifier), m/z 83, m/z 97 (qualifiers) - Note: These are common fragment ions for long-chain alkenes and would need to be confirmed experimentally.

4. Data Analysis:

  • Integrate the peak areas of the quantifier ions for Analyte X and this compound.

  • Calculate the response ratio (Peak Area of Analyte X / Peak Area of this compound).

  • Construct a calibration curve by plotting the response ratio against the concentration of the Analyte X standards.

  • Determine the concentration of Analyte X in the study samples by interpolating their response ratios from the calibration curve.

Expected Analytical Performance

The following table summarizes the expected performance characteristics of the described GC-MS method using this compound as an internal standard. These are typical values and should be determined during method validation.

ParameterExpected Value
Retention Time of this compound15 - 20 minutes (dependent on the specific GC column and conditions)
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.05 - 0.1 µg/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Visualizations

Experimental Workflow for Internal Standard Quantification

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Extraction Extraction of Analytes and IS Spike_IS->Extraction Cleanup Sample Cleanup and Concentration Extraction->Cleanup GC_Injection Inject into GC-MS Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Response Ratio (Analyte Area / IS Area) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Hypothetical Metabolic Pathway Involving a Long-Chain Alkene

The following diagram illustrates a hypothetical metabolic pathway where a C16 fatty acid undergoes desaturation to form a hexadecenoic acid, which could be a precursor or an analog to this compound. This is a simplified representation for conceptual purposes.

G Palmitic_Acid Palmitic Acid (C16:0) Desaturase Fatty Acid Desaturase (e.g., Δ9-desaturase) Palmitic_Acid->Desaturase Hexadecenoic_Acid Hexadecenoic Acid (e.g., Palmitoleic Acid, C16:1) Desaturase->Hexadecenoic_Acid Elongation Elongation Hexadecenoic_Acid->Elongation Further_Metabolism Further Metabolism (e.g., β-oxidation, incorporation into lipids) Hexadecenoic_Acid->Further_Metabolism Analyte Analyte of Interest (structurally related to this compound) Hexadecenoic_Acid->Analyte Structural Relationship

Caption: Hypothetical metabolic pathway involving a C16 alkene.

References

Application Notes and Protocols for trans-8-Hexadecene and its Analogs as Components in Insect Pheromone Blends

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trans-8-hexadecene and its analogs as crucial components in insect pheromone blends, with a specific focus on the khapra beetle, Trogoderma granarium. The detailed protocols herein are intended to guide researchers in the identification, quantification, and behavioral analysis of these semiochemicals.

Introduction to this compound Analogs in Insect Communication

Many insects utilize long-chain unsaturated aldehydes, alcohols, and acetates derived from fatty acids as sex pheromones. These chemical signals are highly specific and play a critical role in mate location and reproductive success. An important example is the sex pheromone of the khapra beetle (Trogoderma granarium), a significant pest of stored grain products. Its primary pheromone components are (Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal, structural analogs of this compound. The precise ratio of these isomers is crucial for eliciting a behavioral response in males.

Data Presentation: Pheromone Blend Composition

The precise composition of a pheromone blend is critical for its biological activity. In the case of Trogoderma granarium, the sex pheromone is a binary blend of two isomers of 14-methyl-8-hexadecenal.

Pheromone ComponentChemical StructureIsomeric Ratio (%)Reference
(Z)-14-methyl-8-hexadecenalCH₃(CH₂)₅CH=CH(CH₂)₆CH(CH₃)CHO92[1]
(E)-14-methyl-8-hexadecenalCH₃(CH₂)₅CH=CH(CH₂)₆CH(CH₃)CHO8[1]

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of this compound analogs in the context of insect pheromone research.

Protocol 1: Quantification of Pheromone Components using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the quantitative analysis of the pheromone blend of Trogoderma granarium.

1. Pheromone Extraction: a. Collect virgin female beetles (3-4 days old) that are actively calling (releasing pheromone). b. Pheromones can be collected by solvent extraction of the glands or by solid-phase microextraction (SPME) of the headspace volatiles. c. For solvent extraction, dissect the pheromone glands (located at the tip of the abdomen) under a microscope and extract with a small volume (e.g., 50 µL) of high-purity hexane for 30 minutes. d. For SPME, place calling females in a glass vial and expose a polydimethylsiloxane (PDMS) fiber to the headspace for a predetermined time (e.g., 1-2 hours).

2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the pheromone components. c. Injection: Use a splitless injection mode to maximize sensitivity for trace amounts of pheromone. d. Oven Temperature Program: i. Initial temperature: 60°C, hold for 2 minutes. ii. Ramp: Increase at 10°C/min to 280°C. iii. Final hold: Hold at 280°C for 10 minutes. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. Mass Spectrometer Parameters: i. Ionization Mode: Electron Impact (EI) at 70 eV. ii. Mass Range: Scan from m/z 40 to 400. iii. Source Temperature: 230°C. iv. Quadrupole Temperature: 150°C.

3. Quantification: a. Prepare a standard curve using synthetic standards of (Z)- and (E)-14-methyl-8-hexadecenal of known concentrations. b. Integrate the peak areas of the two isomers in the sample chromatogram. c. Calculate the concentration of each isomer in the sample by comparing their peak areas to the standard curve. d. Determine the relative ratio of the two isomers.

Protocol 2: Electroantennography (EAG) - Measuring Antennal Response

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.

1. Antenna Preparation: a. Immobilize an adult male Trogoderma granarium (3-4 days old) in a pipette tip with the head and antennae protruding. b. Excise one antenna at the base using fine microscissors. c. Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., 0.1 M KCl). The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

2. Odor Delivery: a. Prepare serial dilutions of synthetic (Z)- and (E)-14-methyl-8-hexadecenal in a solvent like paraffin oil. b. Apply a known volume (e.g., 10 µL) of the diluted pheromone solution onto a piece of filter paper and insert it into a Pasteur pipette. c. Deliver a puff of purified, humidified air through the pipette, carrying the odorant over the mounted antenna. d. Use a clean air puff as a control.

3. Data Recording and Analysis: a. Record the voltage change (depolarization) across the antenna using an EAG system. b. The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated. c. Compare the EAG responses to the two pheromone isomers and the blend to determine the relative sensitivity of the male antenna to each component.

Protocol 3: Behavioral Bioassay - Wind Tunnel Analysis

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to pheromone plumes.

1. Wind Tunnel Setup: a. Use a glass or acrylic wind tunnel with a controlled airflow (e.g., 20-30 cm/s). b. Maintain the temperature, humidity, and light conditions appropriate for the test insect (e.g., 28±2°C, 60-70% RH, and dim red light for nocturnal species).

2. Pheromone Source: a. Load a rubber septum or another suitable dispenser with a synthetic blend of (Z)- and (E)-14-methyl-8-hexadecenal in the naturally occurring 92:8 ratio. b. Place the pheromone source at the upwind end of the wind tunnel.

3. Insect Release and Observation: a. Release individual male Trogoderma granarium onto a platform at the downwind end of the tunnel. b. Observe and record the sequence of behaviors, including: i. Activation: Antennal grooming, wing fanning. ii. Take-off: Initiation of flight. iii. Upwind flight: Oriented flight towards the pheromone source. iv. Casting: Zig-zagging flight pattern to locate the plume. v. Landing: Arrival at the pheromone source. c. Record the percentage of males exhibiting each behavior in response to the pheromone blend and to negative controls (solvent only).

Visualizations

Pheromone Analysis Workflow

Pheromone_Analysis_Workflow cluster_collection Pheromone Collection cluster_analysis Instrumental Analysis cluster_behavior Behavioral Assay cluster_output Data Output collection_method Solvent Extraction or SPME gcms GC-MS Analysis collection_method->gcms Sample Injection eag Electroantennography (EAG) collection_method->eag Odor Stimulus quantification Quantification & Ratio gcms->quantification sensitivity Antennal Sensitivity eag->sensitivity wind_tunnel Wind Tunnel Bioassay behavioral_response Behavioral Response wind_tunnel->behavioral_response Biosynthesis_Pathway enzyme enzyme acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis saturated_acyl_coa Saturated Acyl-CoA (e.g., Palmitoyl-CoA) fatty_acid_synthesis->saturated_acyl_coa desaturation Desaturation saturated_acyl_coa->desaturation unsaturated_acyl_coa Unsaturated Acyl-CoA desaturation->unsaturated_acyl_coa desaturase Desaturase(s) desaturation->desaturase reduction Reduction unsaturated_acyl_coa->reduction fatty_alcohol Fatty Alcohol reduction->fatty_alcohol reductase Fatty Acyl-CoA Reductase (FAR) reduction->reductase oxidation Oxidation fatty_alcohol->oxidation fatty_aldehyde Fatty Aldehyde (Pheromone Component) oxidation->fatty_aldehyde oxidase Alcohol Oxidase oxidation->oxidase Olfactory_Signaling cluster_membrane Dendritic Membrane of Olfactory Receptor Neuron receptor_complex Odorant Receptor (OR) + Orco Co-receptor channel_opening Ion Channel Opening (Ionotropic Signaling) receptor_complex->channel_opening g_protein G-protein Activation (Metabotropic Signaling) receptor_complex->g_protein pheromone Pheromone Molecule binding Binding to Receptor Complex pheromone->binding ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx g_protein->ion_influx Second Messengers depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential signal_to_brain Signal Transmitted to Antennal Lobe action_potential->signal_to_brain

References

Application of trans-8-Hexadecene in Chemical Ecology: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of documented applications for trans-8-Hexadecene within the field of chemical ecology. While its isomer, (Z)-8-Hexadecene, and the related saturated alkane, hexadecane, have been identified in the chemical profiles of some insects, there is currently no substantive evidence to suggest that this compound functions as a pheromone, attractant, or any other type of semiochemical in insect communication.

In contrast, other structurally related compounds are well-documented semiochemicals. For instance, various isomers of hexadecenal and hexadecenyl acetate are known to be critical pheromone components for numerous lepidopteran species. Similarly, long-chain hydrocarbons, including other alkenes, play a crucial role in the chemical communication of many insect orders, often mediating behaviors such as mate recognition and aggregation.

Given the absence of specific data on the application of this compound, it is not possible to generate the detailed Application Notes and Protocols as requested. The core requirements of providing quantitative data, experimental protocols, and signaling pathway diagrams cannot be fulfilled for a compound with no established role in chemical ecology.

Proposed Alternative for a Detailed Study: (Z)-9-Tricosene (Muscalure)

To fulfill the user's request for a detailed examination of an insect semiochemical, we propose to focus on a well-studied and widely applied compound: (Z)-9-Tricosene , commonly known as muscalure. Muscalure is the primary sex pheromone of the housefly, Musca domestica, and offers a wealth of information for creating comprehensive application notes and protocols.

A detailed report on (Z)-9-Tricosene would include:

  • Quantitative Data: Tables summarizing dose-response relationships in behavioral assays, electroantennography (EAG) responses, and field trapping efficiencies.

  • Experimental Protocols: Detailed methodologies for pheromone extraction from insects, chemical analysis using Gas Chromatography-Mass Spectrometry (GC-MS), EAG recordings, wind tunnel bioassays, and field trapping studies.

  • Signaling Pathways and Experimental Workflows: Graphviz diagrams illustrating the olfactory signaling cascade initiated by (Z)-9-Tricosene in the housefly antenna, as well as workflows for its synthesis and bioassays.

We believe that a comprehensive document on (Z)-9-Tricosene would serve as a valuable resource for researchers, scientists, and drug development professionals, aligning with the original intent of the user's request.

We await your feedback on whether to proceed with creating a detailed report on (Z)-9-Tricosene as a representative example of a well-characterized insect semiochemical.

Application Note: Purification of Synthetic trans-8-Hexadecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-8-Hexadecene is a long-chain alkene that may find applications in various fields, including organic synthesis, materials science, and as a component in complex molecule synthesis. Its purity is crucial for consistent and reliable results in research and development. This application note provides a detailed protocol for the purification of synthetically prepared this compound, focusing on the removal of common impurities such as the cis-isomer and byproducts from a typical Wittig reaction.

Overview of Purification Strategy

The purification protocol employs a multi-step approach to effectively remove potential impurities from a crude synthetic mixture of this compound. The primary impurity of concern is the geometric isomer, cis-8-Hexadecene, which often forms alongside the trans-isomer during synthesis. Additionally, byproducts from the Wittig reaction, a common method for alkene synthesis, such as triphenylphosphine oxide, must be eliminated.

The purification strategy involves:

  • Initial Workup: Removal of the bulk of triphenylphosphine oxide through precipitation.

  • Column Chromatography: Separation of the this compound from the cis-isomer and other nonpolar impurities using silver nitrate impregnated silica gel.

  • Final Purification (Optional): Fractional distillation or recrystallization for achieving higher purity.

  • Purity Analysis: Assessment of the final product's purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes key quantitative data relevant to the purification and characterization of this compound.

ParameterValue/RangeNotes
Physical Properties (Estimated)
Molecular Weight224.43 g/mol
Boiling Point~280-285 °CEstimated based on similar C16 alkenes.[1][2]
Melting Point~4-8 °CEstimated based on similar C16 alkenes and the general trend of trans-isomers having higher melting points than cis-isomers.[1][2][3]
Column Chromatography Parameters
Stationary Phase10% Silver Nitrate on Silica GelA common loading for separating alkene isomers.[4][5]
Eluent SystemHexane/Ethyl Acetate Gradient (e.g., 100:0 to 98:2)Low polarity eluents are essential to avoid eluting the silver ions.[5]
GC-MS Analysis Parameters
ColumnNon-polar (e.g., HP-5ms) or polar (e.g., DB-WAX) capillary columnThe choice depends on the specific separation requirements.
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 minA typical program for analyzing long-chain hydrocarbons.
MS DetectorScan range 40-400 m/z
Expected Purity
After Column Chromatography>95%
After Final Purification>99%

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Calcium bromide (CaBr₂) or Magnesium chloride (MgCl₂)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glassware for column chromatography

  • Rotary evaporator

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Protocol 1: Preparation of 10% Silver Nitrate Impregnated Silica Gel
  • In a round-bottom flask, suspend 90 g of silica gel in 100 mL of deionized water.

  • In a separate beaker, dissolve 10 g of silver nitrate in 10 mL of deionized water.

  • Protect the silica gel suspension from light by wrapping the flask with aluminum foil.

  • Slowly add the silver nitrate solution to the silica gel slurry with gentle swirling.

  • Remove the water via rotary evaporation at a bath temperature of approximately 65 °C. A bump trap is recommended.

  • To ensure complete removal of water, add 200 mL of toluene and evaporate to dryness. Repeat this step.

  • Dry the silver nitrate impregnated silica gel under vacuum overnight at room temperature. Store in a light-proof container.

Protocol 2: Purification of Crude this compound

Step 1: Initial Workup for Triphenylphosphine Oxide Removal

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent like toluene or THF.

  • Add 1.5-2 equivalents (relative to the theoretical amount of triphenylphosphine oxide) of anhydrous calcium bromide or magnesium chloride.[6]

  • Stir the mixture at room temperature for 2-4 hours. A precipitate of the metal salt-phosphine oxide complex should form.[6]

  • Filter the mixture through a pad of celite to remove the precipitated complex.

  • Wash the filter cake with a small amount of the solvent used for dissolution.

  • Concentrate the filtrate under reduced pressure to obtain the crude alkene mixture.

Step 2: Silver Nitrate Column Chromatography

  • Prepare a chromatography column with the 10% silver nitrate impregnated silica gel using a wet slurry method with hexane.

  • Dissolve the crude alkene mixture from Step 1 in a minimal amount of hexane.

  • Load the sample onto the top of the column.

  • Elute the column with a non-polar solvent system. Start with 100% hexane. The saturated hydrocarbon impurities will elute first.

  • Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate (e.g., starting with a 99:1 hexane:ethyl acetate mixture and slowly increasing to 98:2). The trans-alkene will elute before the cis-alkene due to weaker complexation with the silver ions.[7]

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Step 3: Final Purification (Optional)

  • Fractional Distillation: For larger quantities, fractional distillation under reduced pressure can be employed for further purification. The boiling points of the cis and trans isomers are typically very close, so a column with high theoretical plates is required.

  • Low-Temperature Recrystallization: trans-Alkenes often have higher melting points and are more symmetrical than their cis counterparts, which can facilitate crystallization.[1][3][8]

    • Dissolve the purified alkene in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixed solvent system) at room temperature.

    • Slowly cool the solution in a controlled manner (e.g., in a freezer at -20 °C) to induce crystallization of the trans-isomer.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Protocol 3: Purity Analysis by GC-MS
  • Prepare a dilute solution of the purified this compound in hexane (e.g., 1 mg/mL).

  • Inject 1 µL of the sample into the GC-MS system.

  • Run the analysis using the parameters outlined in the data table.

  • Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the main peak.

  • Confirm the identity of this compound by comparing the mass spectrum with a library spectrum.

  • Calculate the purity of the sample based on the peak area percentage in the chromatogram.

Mandatory Visualization

PurificationWorkflow A Crude Synthetic This compound B Initial Workup: Precipitation of Triphenylphosphine Oxide A->B C Silver Nitrate Column Chromatography B->C D Fraction Collection & Analysis (TLC/GC-MS) C->D E Pure this compound (>95%) D->E F Optional Final Purification: Fractional Distillation or Recrystallization E->F G High Purity this compound (>99%) F->G H Purity Analysis (GC-MS) G->H LogicalRelationships cluster_impurities Potential Impurities cluster_techniques Purification Techniques cis-8-Hexadecene cis-8-Hexadecene Silver Nitrate Chromatography Silver Nitrate Chromatography cis-8-Hexadecene->Silver Nitrate Chromatography is separated by Triphenylphosphine Oxide Triphenylphosphine Oxide Precipitation Precipitation Triphenylphosphine Oxide->Precipitation is removed by Starting Materials Starting Materials Starting Materials->Silver Nitrate Chromatography are removed by Distillation Distillation Recrystallization Recrystallization Distillation->Recrystallization or

References

Application Notes and Protocols for the Quantification of Long-Chain Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkenes (LCAs), hydrocarbons with one or more carbon-carbon double bonds and typically containing 20 or more carbon atoms, are gaining interest in various scientific fields. While their roles as biomarkers in geochemistry and paleoclimatology are well-established, their endogenous presence and potential functions in mammalian biology are emerging areas of research. Accurate and sensitive quantification of these molecules in complex biological matrices is crucial for understanding their physiological and pathological significance, including their potential involvement in metabolic diseases and cancer signaling.

This document provides detailed application notes and experimental protocols for the quantification of long-chain alkenes using gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Analytical Techniques and Methodologies

The quantification of long-chain alkenes in biological samples presents analytical challenges due to their low concentrations, hydrophobicity, and potential for co-elution with other lipids. The two primary analytical platforms recommended for this purpose are GC-MS and UHPLC-MS/MS, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For long-chain alkenes, derivatization is often necessary to improve their volatility and chromatographic behavior.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of molecules, including those that are not amenable to GC analysis without derivatization.

Experimental Protocols

Protocol 1: Quantification of Long-Chain Alkenes in Human Plasma by GC-MS

This protocol details the extraction, derivatization, and analysis of C20-C30 alkenes from human plasma.

1. Sample Preparation: Lipid Extraction

  • To 100 µL of human plasma in a glass tube, add 10 µL of an internal standard solution (e.g., 1 µg/mL of a non-endogenous odd-chain alkene like C21:1 in hexane).

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen at 30°C.

2. Derivatization: Silylation

  • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Seal the tube tightly and heat at 60°C for 30 minutes.[2]

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation: Quantitative GC-MS Data

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
C20:115.2278.383.10.51.5
C22:117.8306.383.10.51.5
C24:120.1334.383.10.41.2
C26:122.3362.483.10.41.2
C28:124.4390.483.10.31.0
C30:126.3418.483.10.31.0
Protocol 2: Quantification of Long-Chain Alkenes in Mammalian Cells by UHPLC-MS/MS

This protocol describes a sensitive method for the analysis of long-chain alkenes in cultured mammalian cells without the need for derivatization.

1. Sample Preparation: Cell Harvesting and Extraction

  • Culture mammalian cells (e.g., cancer cell lines) to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

  • Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 200 µL of deionized water.

  • Add 10 µL of an internal standard solution (e.g., 1 µg/mL C21:1 in methanol).

  • Add 800 µL of a 1:1 (v/v) mixture of methanol:methyl-tert-butyl ether (MTBE).[3]

  • Vortex for 10 minutes at 4°C.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the upper organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile:isopropanol for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

  • UHPLC System: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent

  • Column: ZORBAX RRHD C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate

  • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-18 min: 100% B

    • 18.1-20 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • Capillary Voltage: 3500 V

  • Gas Temperature: 250°C

  • Gas Flow: 12 L/min

  • Nebulizer Pressure: 35 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation: Quantitative UHPLC-MS/MS Data

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Limit of Detection (LOD) (pg/mL)Limit of Quantification (LOQ) (pg/mL)
C20:18.5281.383.11550150
C22:19.8309.383.11850150
C24:111.0337.483.12040120
C26:112.1365.483.12240120
C28:113.0393.583.12530100
C30:113.8421.583.12830100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Biological Sample (Plasma or Cells) extraction Lipid Extraction (e.g., Folch or MTBE) start->extraction derivatization Derivatization (Silylation for GC-MS) extraction->derivatization For GC-MS uplcms UHPLC-MS/MS Analysis extraction->uplcms gcms GC-MS Analysis derivatization->gcms processing Data Acquisition & Processing gcms->processing uplcms->processing quantification Quantification (Calibration Curve) processing->quantification results Results quantification->results

Caption: Experimental workflow for quantifying long-chain alkenes.

metabolic_pathway cluster_pathway Hypothetical Role in Lipid Metabolism lcfa Long-Chain Fatty Acids (e.g., C16-C22) desaturase Fatty Acid Desaturases (e.g., SCD1) lcfa->desaturase lc_mufa Long-Chain Monounsaturated Fatty Acids (MUFAs) desaturase->lc_mufa downstream Downstream Signaling (e.g., incorporated into phospholipids, TAGs) lc_mufa->downstream note Note: Direct signaling roles of long-chain alkenes in mammals are not well-established. This pathway shows the synthesis of related long-chain unsaturated lipids.

Caption: Fatty acid desaturation pathway.

Discussion

The choice between GC-MS and UHPLC-MS/MS will depend on the specific research question, the available instrumentation, and the required sensitivity. GC-MS, particularly with SIM mode, provides excellent sensitivity and is a cost-effective method for targeted analysis. However, the requirement for derivatization can introduce variability. UHPLC-MS/MS offers the advantage of analyzing native long-chain alkenes with very high sensitivity and specificity, making it ideal for discovery-based studies and the analysis of very low-abundance species.

It is important to note that the biological roles of endogenous long-chain alkenes in mammalian systems are still largely unexplored. While the metabolism of long-chain fatty acids is well-documented, the direct involvement of long-chain alkenes in cellular signaling pathways remains an area for future investigation. The protocols provided here offer a robust starting point for researchers aiming to quantify these molecules and unravel their functions in health and disease.

References

Synthesis of trans-8-Hexadecene for Semiochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trans-8-hexadecene, a significant semiochemical used in chemical ecology and pest management research. The synthesis of this long-chain alkene can be effectively achieved through two primary methodologies: the Wittig reaction and olefin metathesis. This guide outlines the theoretical basis, experimental procedures, and expected outcomes for both approaches, enabling researchers to produce high-purity this compound for their specific research needs.

Introduction to this compound in Semiochemical Research

This compound, a member of the alkene class of organic compounds, plays a crucial role as a semiochemical in the communication of various insect species. Semiochemicals are chemical substances that carry messages between organisms, influencing their behavior.[1] As a component of insect pheromones, this compound can act as an attractant, repellent, or aggregation signal, making it a valuable tool in integrated pest management (IPM) strategies. The synthesis of high-purity isomers of such semiochemicals is paramount for accurate and effective biological studies.

Synthetic Strategies

Two powerful and versatile methods in organic synthesis are particularly well-suited for the preparation of this compound: the Wittig reaction and olefin cross-metathesis.

  • Wittig Reaction: This Nobel Prize-winning reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide.[1] For the synthesis of this compound, this typically involves the reaction of octanal with an octyltriphenylphosphonium ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides generally favor the formation of the more thermodynamically stable E-alkene (trans).

  • Olefin Cross-Metathesis: This catalytic reaction redistributes fragments of alkenes, providing a direct route to new carbon-carbon double bonds.[2] The cross-metathesis of two molecules of 1-nonene, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, can efficiently produce this compound with the concomitant release of ethylene gas.[2][3] This method is often favored for its high functional group tolerance and stereoselectivity.[4]

Experimental Protocols

Method 1: Wittig Reaction for the Synthesis of this compound

This protocol describes the synthesis of this compound via the Wittig reaction between octanal and the ylide generated from octyltriphenylphosphonium bromide. The use of a non-stabilized ylide under specific conditions can be controlled to favor the desired trans isomer.

Diagram of the Wittig Reaction Workflow

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_purification Purification octyl_bromide Octyl Bromide phosphonium_salt Octyltriphenylphosphonium Bromide octyl_bromide->phosphonium_salt SN2 Reaction tpp Triphenylphosphine (PPh3) tpp->phosphonium_salt ylide Octylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide betaine Betaine Intermediate ylide->betaine Nucleophilic Attack octanal Octanal octanal->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure product_mixture trans/cis-8-Hexadecene Mixture oxaphosphetane->product_mixture Elimination tppo Triphenylphosphine Oxide (TPPO) oxaphosphetane->tppo column_chromatography Column Chromatography product_mixture->column_chromatography pure_product Pure this compound column_chromatography->pure_product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Materials:

  • Octyl bromide

  • Triphenylphosphine (PPh₃)

  • Anhydrous diethyl ether or THF

  • n-Butyllithium (n-BuLi) in hexanes

  • Octanal

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Preparation of Octyltriphenylphosphonium Bromide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

    • Add octyl bromide dropwise to the stirred solution.

    • Heat the mixture to reflux and maintain for 24 hours.

    • Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.

    • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Generation of the Ylide and Wittig Reaction:

    • Suspend the dried octyltriphenylphosphonium bromide in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of the orange-red ylide will be observed.

    • Allow the mixture to warm to 0°C and stir for 1 hour.

    • Cool the reaction mixture back to -78°C and add a solution of octanal in the same anhydrous solvent dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with hexane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product will contain a mixture of trans- and cis-8-hexadecene along with triphenylphosphine oxide.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the isomers and remove the triphenylphosphine oxide byproduct.

Method 2: Olefin Cross-Metathesis for the Synthesis of this compound

This protocol details the synthesis of this compound through the cross-metathesis of 1-nonene using a second-generation Grubbs catalyst. This method is highly efficient and generally provides good selectivity for the trans isomer.

Diagram of the Olefin Cross-Metathesis Reaction Pathway

Metathesis_Pathway cluster_reactants Reactants & Catalyst cluster_catalytic_cycle Catalytic Cycle cluster_purification Purification nonene 1-Nonene metallocyclobutane1 Metallocyclobutane Intermediate 1 nonene->metallocyclobutane1 metallocyclobutane2 Metallocyclobutane Intermediate 2 nonene->metallocyclobutane2 catalyst Grubbs Catalyst (Ru-based) catalyst->metallocyclobutane1 ru_alkylidene Ruthenium Alkylidene Intermediate metallocyclobutane1->ru_alkylidene ethylene Ethylene (byproduct) metallocyclobutane1->ethylene ru_alkylidene->metallocyclobutane2 metallocyclobutane2->catalyst Catalyst Regeneration product This compound metallocyclobutane2->product distillation Distillation product->distillation pure_product Pure this compound distillation->pure_product

Caption: Catalytic cycle for the synthesis of this compound via olefin cross-metathesis.

Materials:

  • 1-Nonene

  • Second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • In a clean, dry Schlenk flask under an inert atmosphere, dissolve 1-nonene in anhydrous dichloromethane.

    • Add the second-generation Grubbs catalyst to the solution. The catalyst loading can typically range from 0.1 to 5 mol%.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven by the release of ethylene gas, which can be gently bubbled out of the reaction mixture through a needle connected to an oil bubbler.

    • The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, add a small amount of ethyl vinyl ether to quench the catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Comparison of Synthetic Methods for this compound

ParameterWittig ReactionOlefin Cross-Metathesis
Starting Materials Octanal, Octyltriphenylphosphonium bromide1-Nonene
Key Reagent/Catalyst n-ButyllithiumGrubbs Catalyst (Ru-based)
Typical Yield 60-80%80-95%
Stereoselectivity (trans:cis) Variable, can be optimizedGenerally high (>95:5)
Byproducts Triphenylphosphine oxideEthylene
Reaction Conditions Low to ambient temperatureRoom temperature
Purification Method Column ChromatographyColumn Chromatography

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ 5.38 (m, 2H, -CH=CH-), 1.98 (m, 4H, -CH₂-CH=), 1.27 (m, 20H, -CH₂-), 0.88 (t, 6H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 130.4 (-CH=CH-), 32.6, 31.9, 29.7, 29.3, 29.2, 22.7, 14.1
GC-MS (EI) Molecular Ion (M⁺): m/z 224. Characteristic fragments: m/z 41, 43, 55, 69, 83, 97

Conclusion

Both the Wittig reaction and olefin cross-metathesis are effective methods for the synthesis of this compound for semiochemical research. The choice of method may depend on the availability of starting materials, desired stereoselectivity, and scale of the synthesis. Olefin metathesis often offers higher yields and superior stereocontrol for the trans isomer. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers to produce and characterize this important semiochemical. Proper purification and analytical characterization are crucial to ensure the isomeric purity of the final product for reliable biological assays.

References

Troubleshooting & Optimization

Optimizing Wittig Reactions for High E-Alkene Selectivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Wittig reaction for high (E)-alkene selectivity.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction is giving me a low E/Z ratio. What are the primary factors I should consider to increase E-selectivity?

A1: Several factors influence the stereochemical outcome of the Wittig reaction. To favor the formation of the (E)-alkene, consider the following:

  • Ylide Stability: Stabilized ylides, which have an electron-withdrawing group (e.g., ester, ketone, nitrile) on the carbanion, predominantly yield (E)-alkenes.[1][2] This is because the reaction becomes reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[3] Non-stabilized ylides (with alkyl or aryl groups) typically favor the (Z)-alkene under standard conditions.[1][2]

  • Reaction Conditions: For stabilized ylides, higher temperatures can sometimes favor the (E)-isomer by promoting thermodynamic equilibrium. However, for non-stabilized ylides, specific modifications are necessary to achieve E-selectivity.

  • Additives and Modifications: The Schlosser modification is a powerful technique to obtain (E)-alkenes from non-stabilized ylides.[2][4][5] Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is highly reliable for producing (E)-alkenes, especially with aldehydes.[6][7]

Q2: What is a "stabilized ylide" and how does it lead to (E)-alkenes?

A2: A stabilized ylide is a phosphonium ylide where the carbanion is adjacent to an electron-withdrawing group (EWG) such as an ester (e.g., -CO₂R), ketone (-COR), or nitrile (-CN). This EWG delocalizes the negative charge through resonance, making the ylide less reactive and more stable than its non-stabilized counterparts.[3]

This increased stability slows down the initial steps of the Wittig reaction, allowing the intermediates to equilibrate. The reaction proceeds through a thermodynamically controlled pathway, favoring the formation of the more stable trans-oxaphosphetane intermediate, which subsequently collapses to form the (E)-alkene.[8]

Q3: When should I use the Schlosser modification?

A3: The Schlosser modification is specifically designed to obtain (E)-alkenes from non-stabilized ylides, which would typically yield (Z)-alkenes.[2][4][5] This method involves the in-situ generation of a β-oxido phosphonium ylide intermediate, which is then selectively protonated to favor the precursor to the (E)-alkene.

Q4: My reaction yield is very low. What are some common causes and solutions?

A4: Low yields in a Wittig reaction can stem from several issues:

  • Inefficient Ylide Formation: Ensure your phosphonium salt is dry and the base is sufficiently strong and fresh. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required, and the reaction must be conducted under anhydrous and inert conditions.[9]

  • Ylide Instability: Some ylides are unstable and should be generated in the presence of the aldehyde or ketone.[10]

  • Sterically Hindered Ketones: Sterically hindered ketones react slowly, especially with stabilized ylides, often resulting in poor yields.[2][3] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a better alternative.[2][3]

  • Labile Aldehydes: Aldehydes can be prone to oxidation, polymerization, or decomposition.[2][3] Using fresh, pure aldehyde is crucial. An alternative is to generate the aldehyde in situ from the corresponding alcohol followed by the Wittig reaction.[2]

  • Side Reactions: The presence of acidic protons in the reactants can quench the ylide. For example, a hydroxyl group on the aldehyde may require protection or the use of excess base.[10]

Q5: I'm having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my product. What are the best purification strategies?

A5: Triphenylphosphine oxide (TPPO) is a common byproduct that can be challenging to remove due to its polarity and solubility. Here are some effective methods:

  • Crystallization: If your product is significantly less polar than TPPO, you can often precipitate the TPPO from a nonpolar solvent like hexane or a mixture of diethyl ether and hexane, followed by filtration.

  • Column Chromatography: This is a general method, but can be tedious. Using a less polar eluent will keep the TPPO on the column while eluting your product.

  • Precipitation with Metal Salts: TPPO can be precipitated from solution by adding metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which form insoluble complexes with TPPO.

  • Solvent Extraction: The choice of solvent during workup can significantly impact the ease of TPPO removal.

Data on E/Z Selectivity

The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions. Below are tables summarizing the effect of different parameters on the E/Z ratio.

Table 1: E/Z Ratios for an Aqueous One-Pot Wittig Reaction [11]

EntryAldehyde (R¹)Phosphonium Salt (R²)% YieldE:Z Ratio
14-chlorobenzaldehyde-CO₂Me46.595.5:4.5
24-methoxybenzaldehyde-CO₂Me54.999.8:0.2
34-nitrobenzaldehyde-CO₂Me55.893.1:6.9
44-chlorobenzaldehyde-CN56.958.8:41.2

Reaction conditions: Aldehyde, phosphonium salt, and K₃PO₄ in water at ambient temperature for 1 hour.

Table 2: Synthesis of Stilbenes via Wittig Reaction with NaOMe in Methanol [12]

CompoundAldehyde Substituent (R¹)Benzyl Halide Substituent (R²)Product FormYield (%)
23 2-F4-OCH₃E/Z47 / 25
24 H4-OCH₃, 2-ClE/Z54 / 7
25 2-F4-OCH₃, 2-ClE/Z47 / 35
26 2-F4-OCH₃, 2,6-Cl₂E69
27 2-Cl4-OCH₃, 2,6-Cl₂E52
28 2-F3-OCH₃E/Z51 / 30
29 2-Cl3-OCH₃E/Z52 / 34

Reaction conditions: Benzyltriphenylphosphonium chloride and substituted benzaldehyde with sodium methoxide in methanol at room temperature.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for High E-Selectivity

This protocol is adapted for the synthesis of (E)-α,β-unsaturated esters and is known for its high E-selectivity and the ease of byproduct removal.[6][13]

Materials:

  • Triethyl phosphonoacetate

  • Aldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 equivalents).

  • Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension of NaH in THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the ylide forms.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the (E)-alkene.

Protocol 2: Schlosser Modification for (E)-Alkene Synthesis from Non-Stabilized Ylides

This protocol allows for the conversion of the initially formed syn-betaine (leading to the Z-alkene) to the more stable anti-betaine, which then yields the (E)-alkene.[4][5]

Materials:

  • Alkyltriphenylphosphonium salt

  • Aldehyde

  • Phenyllithium (PhLi) or n-Butyllithium (n-BuLi) (2.0 equivalents)

  • Anhydrous diethyl ether or THF

  • tert-Butanol

  • Potassium tert-butoxide (t-BuOK)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous diethyl ether or THF at -78 °C.

  • Add the first equivalent of PhLi or n-BuLi dropwise to form the ylide. Stir for 30 minutes.

  • Add the aldehyde (1.0 equivalent) dissolved in the reaction solvent and stir for 1 hour at -78 °C.

  • Add the second equivalent of PhLi or n-BuLi and allow the mixture to warm to -30 °C and stir for 30 minutes. This deprotonates the intermediate betaine.

  • Re-cool the mixture to -78 °C and add a proton source, such as pre-cooled tert-butanol (1.2 equivalents), to selectively protonate the intermediate.

  • Allow the reaction to slowly warm to room temperature.

  • Add potassium tert-butoxide (t-BuOK) to promote elimination to the (E)-alkene.

  • Work up the reaction with water and extract with a suitable organic solvent.

  • Purify the product via column chromatography.

Visual Guides

Wittig_Mechanism Ylide Phosphonium Ylide (Stabilized or Non-stabilized) TS_cis Puckered Transition State (Kinetically Favored for Non-stabilized Ylides) Ylide->TS_cis + TS_trans Planar Transition State (Thermodynamically Favored for Stabilized Ylides) Ylide->TS_trans + Carbonyl Aldehyde or Ketone Carbonyl->TS_cis + Carbonyl->TS_trans + Oxaphosphetane_cis cis-Oxaphosphetane TS_cis->Oxaphosphetane_cis Forms Oxaphosphetane_trans trans-Oxaphosphetane TS_trans->Oxaphosphetane_trans Forms Z_Alkene Z-Alkene Oxaphosphetane_cis->Z_Alkene Decomposes to TPPO Triphenylphosphine Oxide Oxaphosphetane_cis->TPPO E_Alkene E-Alkene Oxaphosphetane_trans->E_Alkene Decomposes to Oxaphosphetane_trans->TPPO

Caption: General mechanism of the Wittig reaction.

Schlosser_Modification Start Non-stabilized Ylide + Aldehyde Betaine_syn syn-Betaine (Lithium Adduct) Start->Betaine_syn 1. Add Aldehyde @ -78°C Oxido_ylide β-Oxido Ylide Betaine_syn->Oxido_ylide 2. Add 2nd eq. Base (e.g., PhLi) Betaine_anti anti-Betaine (Lithium Adduct) Oxido_ylide->Betaine_anti 3. Add Proton Source (e.g., t-BuOH) E_Alkene E-Alkene Betaine_anti->E_Alkene 4. Add Base for Elimination (e.g., t-BuOK)

Caption: Workflow for the Schlosser modification.

Troubleshooting_Workflow Problem Low E-Alkene Selectivity Check_Ylide Is the ylide stabilized? Problem->Check_Ylide Stabilized_Actions Optimize Conditions: - Use aprotic, non-polar solvent - Increase temperature to favor  thermodynamic control Check_Ylide->Stabilized_Actions Yes NonStabilized_Actions Choose a different strategy Check_Ylide->NonStabilized_Actions No Yes_Stabilized Yes No_NonStabilized No Solution High E-Alkene Selectivity Stabilized_Actions->Solution Schlosser Use Schlosser Modification NonStabilized_Actions->Schlosser HWE Use Horner-Wadsworth-Emmons (HWE) Reaction NonStabilized_Actions->HWE Schlosser->Solution HWE->Solution

Caption: Troubleshooting low E-alkene selectivity.

References

Technical Support Center: Resolution of Hexadecene Isomers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving hexadecene isomers using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating hexadecene isomers by HPLC?

A1: Hexadecene isomers, including positional (e.g., 1-hexadecene, 2-hexadecene) and geometric (cis/trans) isomers, possess very similar physicochemical properties. This results in weak selective interactions with both the stationary and mobile phases, leading to co-elution and poor resolution. Their non-polar nature further limits the types of interactions that can be exploited for separation in reversed-phase HPLC.

Q2: Which HPLC columns are recommended for separating hexadecene isomers?

A2: Standard C18 columns can sometimes separate geometric isomers, but positional isomers often require stationary phases with different selectivity. Phenyl-based columns can offer alternative selectivity through π-π interactions with the double bonds of the isomers. For highly similar isomers, specialized columns such as those with shape-selective phases (e.g., cholesterol-based) may be effective for separating geometric isomers.[1] Chiral stationary phases are necessary for separating enantiomeric isomers if a chiral center is present.[2][3]

Q3: How does the mobile phase composition affect the resolution of hexadecene isomers?

A3: In reversed-phase HPLC, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). For non-polar compounds like hexadecene, a high percentage of organic solvent is needed for elution. Fine-tuning the organic solvent ratio can subtly alter selectivity. Using ACN versus MeOH can also change selectivity due to differences in their interactions with the stationary phase and analytes. For particularly difficult separations, the addition of small amounts of a different solvent (e.g., isopropanol) or specific additives might improve resolution.

Q4: Can temperature be used to improve the separation of hexadecene isomers?

A4: Yes, adjusting the column temperature can influence selectivity. Running the separation at sub-ambient temperatures can sometimes enhance resolution by increasing the interaction energies between the isomers and the stationary phase. Conversely, higher temperatures can improve efficiency and reduce analysis time, but may decrease selectivity. The effect of temperature is compound-specific and should be evaluated empirically.

Q5: Is gradient elution suitable for separating hexadecene isomers?

A5: Isocratic elution is generally preferred for separating a small number of isomers with similar retention times, as it allows for fine-tuning of the mobile phase composition to maximize resolution. Gradient elution is more suitable for samples containing a wide range of compounds with different polarities. For a mix of hexadecene isomers, a very shallow gradient might be employed to improve peak shape and resolution.

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Positional Isomers

Symptoms:

  • A single, broad peak is observed.

  • Multiple peaks are present but with significant overlap (resolution < 1.5).

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Stationary Phase Selectivity Switch from a standard C18 column to a stationary phase with a different selectivity mechanism. A phenyl-hexyl or a biphenyl column may provide π-π interactions that can differentiate between the positions of the double bond.
Mobile Phase Composition Not Optimized Systematically vary the organic modifier (ACN vs. MeOH). Sometimes a mixture of both can provide unique selectivity. Also, fine-tune the organic solvent percentage in small increments (e.g., 1-2%).
Insufficient Column Efficiency Increase the column length or decrease the particle size of the stationary phase (UHPLC). A longer column provides more theoretical plates, leading to narrower peaks and better resolution.
Temperature Not Optimized Experiment with different column temperatures. Try a lower temperature (e.g., 15-25°C) to enhance selectivity.
Issue 2: Co-elution of Cis/Trans Isomers

Symptoms:

  • A single peak with a noticeable shoulder or tailing.

  • Inconsistent peak shape across different sample concentrations.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Mobile Phase Strength In reversed-phase, slightly increase the aqueous content of the mobile phase to increase retention and allow more time for the isomers to separate.
Inappropriate Stationary Phase While C18 can sometimes separate cis/trans isomers, a more shape-selective phase like a cholesterol-based or certain polymerically bonded phases might be more effective.
Low Column Efficiency Ensure the HPLC system is optimized to minimize extra-column band broadening. Use smaller inner diameter tubing and ensure all connections are secure. A column with a higher plate count will also improve resolution.
Mobile Phase Additives Not Utilized For some olefinic isomers, the addition of silver ions (in silver nitrate) to the mobile phase in normal-phase chromatography can enhance separation due to the complexation with the double bond. Caution: This is not compatible with reversed-phase columns and can damage them.

Experimental Protocols

Protocol 1: Screening for Positional and Geometric Isomer Separation

This protocol is a starting point for developing a method to separate a mixture of hexadecene isomers.

ParameterCondition 1: Standard C18Condition 2: Phenyl Phase
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A WaterWater
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 90% B to 100% B over 15 min90% B to 100% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Injection Vol. 5 µL5 µL
Detector UV at 205 nm or ELSD/CADUV at 205 nm or ELSD/CAD

Rationale: This screening approach allows for a direct comparison of a standard hydrophobic stationary phase (C18) with a phase that offers alternative selectivity (Phenyl-Hexyl). The shallow gradient helps to elute these non-polar compounds while providing an opportunity to observe separation.

Protocol 2: Optimized Isocratic Method for Cis/Trans Isomers

This protocol is an example of an optimized method after initial screening indicates some separation of geometric isomers.

ParameterOptimized Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 95% Acetonitrile / 5% Water
Flow Rate 0.8 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detector Refractive Index (RI) or ELSD

Rationale: A longer column is used to increase efficiency. The isocratic mobile phase is fine-tuned to maximize the resolution between the closely eluting cis and trans isomers. A lower flow rate can also improve resolution. Since hexadecenes lack a strong chromophore, an RI or ELSD detector is more suitable for quantification.

Visualizations

MethodDevelopmentWorkflow cluster_selectivity Selectivity Strategies cluster_efficiency Efficiency Strategies cluster_retention Retention Strategies start Start: Poor Resolution of Hexadecene Isomers selectivity Modify Selectivity (α) start->selectivity efficiency Increase Efficiency (N) start->efficiency retention Adjust Retention (k') start->retention change_sp Change Stationary Phase (e.g., C18 to Phenyl) selectivity->change_sp Primary Approach change_mp Change Mobile Phase (ACN vs. MeOH) selectivity->change_mp change_temp Change Temperature selectivity->change_temp longer_column Use Longer Column efficiency->longer_column smaller_particles Use Smaller Particles (UHPLC) efficiency->smaller_particles optimize_flow Optimize Flow Rate efficiency->optimize_flow adjust_organic Adjust % Organic Solvent retention->adjust_organic end_node Achieved Baseline Resolution (Rs ≥ 1.5) change_sp->end_node change_mp->end_node change_temp->end_node longer_column->end_node smaller_particles->end_node optimize_flow->end_node adjust_organic->end_node

Caption: Workflow for improving HPLC resolution of isomers.

TroubleshootingPoorResolution start Problem: Co-eluting Isomers check_selectivity Is Selectivity Factor (α) > 1? start->check_selectivity check_efficiency Are Peaks Broad? check_selectivity->check_efficiency Yes solution_selectivity Change Stationary Phase or Organic Modifier check_selectivity->solution_selectivity No check_retention Is Retention Factor (k') in Optimal Range (2-10)? check_efficiency->check_retention No solution_efficiency Increase Column Length or Use Smaller Particle Size check_efficiency->solution_efficiency Yes solution_retention Adjust Organic/Aqueous Ratio check_retention->solution_retention No end_node Resolution Improved check_retention->end_node Yes solution_selectivity->end_node solution_efficiency->end_node solution_retention->end_node

Caption: Troubleshooting logic for co-eluting HPLC peaks.

References

Technical Support Center: Synthesis of trans-8-Hexadecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-8-Hexadecene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Wittig reaction is a widely employed method for the synthesis of alkenes like 8-Hexadecene. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.[1][2] To achieve the desired trans isomer, a stabilized ylide is typically preferred.[3]

Q2: What are the primary byproducts in the Wittig synthesis of this compound?

A2: The main byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[4][5] Additionally, the formation of the cis-8-Hexadecene isomer is a common stereochemical byproduct. Depending on the reaction conditions and the stability of the ylide, varying ratios of cis and trans isomers can be expected.[6] With non-stabilized ylides, the Z (cis) alkene is often the major product.[3][7]

Q3: How can I favor the formation of the trans isomer?

A3: The stereochemical outcome of the Wittig reaction is largely influenced by the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of the (E)-alkene (trans) with high selectivity.[3] The Schlosser modification of the Wittig reaction can also be employed to convert the intermediate that leads to the Z-alkene into the one that forms the E-alkene, thus affording the trans product.[6][8]

Q4: What are the common starting materials for the synthesis of 8-Hexadecene via the Wittig reaction?

A4: A common approach involves the reaction of octanal with an octyltriphenylphosphonium ylide. The ylide is typically generated in situ from octyltriphenylphosphonium bromide by treatment with a strong base.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of 8-Hexadecene 1. Incomplete formation of the ylide. 2. Sterically hindered ketone or unreactive aldehyde.[7] 3. Decomposition of the ylide.1. Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) and anhydrous reaction conditions. 2. For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[7] 3. Generate the ylide in the presence of the carbonyl compound to minimize decomposition.
High proportion of cis-8-Hexadecene 1. Use of a non-stabilized ylide.[3] 2. Reaction conditions favoring the kinetic Z-product.1. Employ a stabilized ylide if possible. 2. Use the Schlosser modification, which involves deprotonation-protonation of the betaine intermediate at low temperature to favor the trans product.[6][8] 3. Perform the reaction in the presence of lithium salts, which can sometimes influence the stereochemical outcome, though this can also lead to equilibration and reduced selectivity.[9]
Difficulty in removing triphenylphosphine oxide (TPPO) TPPO has similar solubility to the nonpolar alkene product in many organic solvents.[4]1. Precipitation: Add a nonpolar solvent like hexane or a mixture of diethyl ether and pentane to the crude reaction mixture and cool to precipitate the TPPO, which is poorly soluble in these solvents.[10] 2. Complexation: Treat the reaction mixture with zinc chloride in a polar solvent like ethanol. This forms an insoluble TPPO-Zn complex that can be removed by filtration.[3] 3. Chromatography: If other methods fail, column chromatography on silica gel can be effective. A nonpolar eluent will elute the 8-Hexadecene first, while the more polar TPPO will be retained on the column.[10]
Presence of unreacted starting materials 1. Insufficient equivalents of the Wittig reagent. 2. Aldehyde is prone to oxidation, polymerization, or decomposition.[7]1. Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base. 2. Use freshly distilled aldehyde and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound via Wittig Reaction

This protocol describes a general procedure for the synthesis of this compound from octyltriphenylphosphonium bromide and octanal.

1. Preparation of the Wittig Reagent (Octyltriphenylphosphonium ylide):

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend octyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange color of the ylide indicates a successful reaction.

2. Wittig Reaction:

  • Cool the ylide solution back to 0 °C.

  • Slowly add a solution of octanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with a nonpolar organic solvent such as hexane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To remove the triphenylphosphine oxide byproduct, triturate the crude product with cold hexane or pentane and filter to remove the precipitated TPPO.

  • Further purification to separate the cis and trans isomers can be achieved by column chromatography on silica gel using a nonpolar eluent (e.g., hexane).

Visualizations

Wittig Reaction Workflow

Wittig_Workflow cluster_Ylide_Formation Ylide Formation cluster_Wittig_Reaction Wittig Reaction cluster_Purification Purification A Octyltriphenylphosphonium Bromide C Octyltriphenylphosphonium Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E Betaine Intermediate C->E Nucleophilic Attack D Octanal D->E F Oxaphosphetane Intermediate E->F Ring Closure G 8-Hexadecene (cis/trans mixture) + TPPO F->G Elimination H Crude Product G->H I Triphenylphosphine Oxide (TPPO) H->I Precipitation/Chromatography J This compound H->J Chromatography K cis-8-Hexadecene H->K Chromatography

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Trans-Selectivity

Trans_Selectivity_Troubleshooting A Low this compound Yield B Check Ylide Type A->B C Non-Stabilized Ylide Used B->C [Likely Cause] D Stabilized Ylide Used B->D E Use Stabilized Ylide or Schlosser Modification C->E [Solution] F Check Reaction Conditions D->F G Kinetic Control Favors Z-Isomer F->G [Possible Cause] H Consider Schlosser Modification G->H [Solution]

Caption: Troubleshooting guide for low trans-selectivity in the Wittig reaction.

References

Technical Support Center: Degradation Pathways of trans-8-Hexadecene Under Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing trans-8-Hexadecene, ensuring its stability during storage is paramount to the integrity and reproducibility of experimental results. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound, offering troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound under typical storage conditions is autoxidation. This is a free-radical chain reaction initiated by factors such as light, heat, and the presence of trace metal impurities. The double bond in the alkene is susceptible to attack by molecular oxygen.

Q2: What are the main degradation products I should be aware of?

A2: The initial products of autoxidation are hydroperoxides. These are relatively unstable and can further decompose to form a variety of secondary oxidation products, including aldehydes, ketones, alcohols, and shorter-chain carboxylic acids. These byproducts can interfere with experimental assays and alter the intended properties of your formulation.

Q3: How do storage conditions affect the stability of this compound?

A3: Storage conditions play a critical role in the stability of this compound. Key factors include:

  • Temperature: Higher temperatures accelerate the rate of autoxidation.

  • Light: UV light can initiate the free-radical chain reaction.

  • Oxygen: The presence of oxygen is essential for autoxidation to occur.

  • Container Material: Certain plastics can leach impurities that may catalyze degradation.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Light: Protect from light by using amber glass vials or storing in the dark.

  • Container: Use glass containers with Teflon-lined caps to prevent contamination.

  • Form: If purchased as a neat oil, it is best to dissolve it in a high-purity, peroxide-free organic solvent for long-term storage.

Q5: How can I check for degradation in my sample of this compound?

A5: Several analytical techniques can be used to assess the purity and degradation of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method to identify and quantify the parent compound and its degradation products. A simple qualitative test for unsaturation, such as the bromine water test, can indicate the loss of the double bond, though it is not specific for autoxidation products. Peroxide value determination can also be used to quantify the initial hydroperoxide products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC-MS analysis Sample degradation due to improper storage.Review storage conditions. Ensure the sample is stored at low temperature, under an inert atmosphere, and protected from light. Prepare a fresh standard from a new, unopened vial for comparison.
Inconsistent experimental results Variation in the purity of this compound between batches or over time.Implement a routine quality control check of your this compound stock using a validated analytical method like GC-MS. Establish acceptance criteria for purity.
Cloudiness or precipitation in the sample Formation of insoluble degradation products or polymerization.Discard the sample. Review storage conditions to prevent further degradation. If stored as a neat oil, consider dissolving in a suitable solvent.
Discoloration or off-odor of the sample Advanced degradation leading to the formation of various colored and odorous byproducts.Do not use the sample. This indicates significant degradation.

Degradation Pathway and Experimental Workflow

Autoxidation Pathway of this compound

The autoxidation of this compound proceeds via a free-radical chain reaction, as illustrated in the diagram below.

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition cluster_termination Termination Initiator Initiator (Light, Heat, Metal Ions) Alkene This compound (R-H) Initiator->Alkene H abstraction Alkyl_Radical Alkyl Radical (R•) Alkene->Alkyl_Radical Oxygen Oxygen (O2) Alkyl_Radical->Oxygen Rapid reaction Non_Radical_Products Non-Radical Products Alkyl_Radical->Non_Radical_Products Radical combination Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Alkene2 This compound (R-H) Peroxy_Radical->Alkene2 H abstraction Peroxy_Radical->Non_Radical_Products Radical combination Hydroperoxide Hydroperoxide (ROOH) Alkene2->Hydroperoxide Alkyl_Radical2 Alkyl Radical (R•) Hydroperoxide->Alkyl_Radical2 Chain continues Secondary_Products Secondary Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Further reactions

Caption: Autoxidation pathway of this compound.

Experimental Workflow for Stability Assessment

A typical workflow for assessing the stability of this compound is outlined below.

Stability_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_evaluation Evaluation Sample_Prep Prepare samples of This compound Storage_Conditions Expose to various storage conditions (e.g., different temperatures, light exposure) Sample_Prep->Storage_Conditions Time_Points Define sampling time points Storage_Conditions->Time_Points Sampling Collect samples at each time point Time_Points->Sampling GCMS_Analysis Analyze by GC-MS Sampling->GCMS_Analysis Data_Processing Process data to identify and quantify degradation products GCMS_Analysis->Data_Processing Degradation_Profile Generate degradation profile Data_Processing->Degradation_Profile Kinetic_Analysis Perform kinetic analysis to determine degradation rate Degradation_Profile->Kinetic_Analysis Shelf_Life Determine shelf-life Kinetic_Analysis->Shelf_Life

Caption: Workflow for this compound stability testing.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated storage conditions.

Materials:

  • This compound (high purity)

  • High-purity hexane (or other suitable solvent), peroxide-free

  • Amber glass vials with Teflon-lined caps

  • Temperature-controlled ovens or incubators

  • Inert gas (argon or nitrogen)

Procedure:

  • Prepare a stock solution of this compound in hexane at a known concentration (e.g., 10 mg/mL).

  • Aliquot the stock solution into several amber glass vials.

  • Purge the headspace of each vial with an inert gas for 1-2 minutes to displace oxygen.

  • Securely cap the vials.

  • Place the vials in temperature-controlled ovens at various temperatures (e.g., 40°C, 60°C, and a control at 4°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.

  • Immediately analyze the sample by GC-MS to determine the concentration of this compound and identify any degradation products.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

Objective: To identify and quantify this compound and its primary oxidation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MSD).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID and MS transfer line).

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Procedure:

  • Prepare a calibration curve using standards of pure this compound at various concentrations.

  • Dilute the samples from the stability study to fall within the calibration range.

  • Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC-MS system.

  • Identify this compound based on its retention time and mass spectrum.

  • Identify potential degradation products by comparing their mass spectra to library databases (e.g., NIST). Common fragments for aldehydes and ketones will be indicative of oxidation.

  • Quantify the concentration of this compound using the calibration curve. The concentration of degradation products can be semi-quantified based on their peak areas relative to an internal standard if one is used.

Quantitative Data

While specific kinetic data for the degradation of this compound is not widely available in the literature, the following table provides a hypothetical representation of degradation data that could be obtained from an accelerated stability study as described in Protocol 1. This data illustrates the expected trend of degradation over time at different temperatures.

Time (weeks) % this compound Remaining (4°C) % this compound Remaining (40°C) % this compound Remaining (60°C)
0100.0100.0100.0
199.898.595.2
299.697.190.8
499.294.382.1
898.588.967.4
1297.883.754.9

Note: This data is illustrative and the actual degradation rates will depend on the specific conditions of the study, including the purity of the initial material and the effectiveness of oxygen exclusion. Researchers are encouraged to perform their own stability studies to determine the shelf-life of this compound under their specific storage conditions.

common impurities in commercially available trans-8-Hexadecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercially available trans-8-Hexadecene in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercially available this compound?

A1: Commercially available this compound can contain several types of impurities originating from its synthesis, storage, and handling. The most common impurities include:

  • Isomeric Impurities: The most prevalent is the cis-8-Hexadecene isomer. Depending on the synthetic route, other positional isomers of hexadecene might also be present in trace amounts.

  • Synthesis Byproducts:

    • If synthesized via the Wittig reaction, a common byproduct is triphenylphosphine oxide.[1][2][3][4][5]

    • If synthesized via olefin metathesis, residual amounts of the ruthenium catalyst may be present.[6][7][8][9][10] The reaction can also produce other olefin isomers through secondary metathesis reactions.

  • Degradation Products:

    • Oxidation Products: Due to its reactivity, this compound is susceptible to oxidation upon exposure to air, leading to the formation of epoxides, aldehydes, ketones, and diols.[11]

    • Polymerization Products: Although less common under proper storage, oligomers or polymers of hexadecene can form.

Q2: How can I identify the impurities in my sample of this compound?

A2: The primary analytical techniques for identifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is effective for separating volatile impurities and identifying them based on their mass spectra and retention times.[12][13]

  • NMR Spectroscopy is particularly useful for identifying and quantifying isomeric impurities. The cis and trans isomers of 8-hexadecene can be distinguished by the difference in the coupling constants of the vinylic protons in ¹H NMR.[14][15] ¹³C NMR can also help in identifying different isomers and functional groups of oxidation products.[15]

Q3: What is the typical purity of commercial this compound?

A3: The purity of commercially available this compound typically ranges from 95% to over 99%, depending on the grade and the supplier. It is crucial to consult the certificate of analysis (CoA) provided by the manufacturer for the specific lot you are using. The CoA will provide information on the purity and the levels of known impurities.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected reaction outcomes.

  • Possible Cause: Presence of isomeric impurities, particularly cis-8-Hexadecene, which may have different reactivity compared to the trans isomer. Oxidation products can also interfere with the reaction.

  • Troubleshooting Steps:

    • Verify Purity: Analyze your this compound sample using GC-MS or NMR to confirm its purity and identify any significant impurities.

    • Purification: If a high level of isomeric or oxidation impurities is detected, consider purifying the material using column chromatography or distillation.

    • Inert Atmosphere: For sensitive reactions, ensure that the this compound is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: Catalyst poisoning or inhibition.

  • Possible Cause: Residual synthesis byproducts, such as triphenylphosphine oxide or ruthenium complexes, can interfere with catalytic processes.

  • Troubleshooting Steps:

    • Identify the Source: If you suspect catalyst poisoning, review the synthesis method of your this compound. If it was synthesized via metathesis, ruthenium impurities are a likely cause.[6][7][8][9][10] For Wittig synthesis products, phosphorus compounds could be the issue.

    • Purification: Several methods can be employed to remove these specific impurities:

      • Ruthenium Removal: Treatment with reagents like activated carbon, lead tetraacetate, or specific scavengers can help remove ruthenium residues.[6][9]

      • Triphenylphosphine Oxide Removal: This can be removed by crystallization or chromatography.[1][2][3][4][5]

Issue 3: Formation of unwanted side products.

  • Possible Cause: The presence of reactive impurities, such as oxidation products (aldehydes, ketones), can lead to the formation of unexpected side products in your reaction.

  • Troubleshooting Steps:

    • Analyze for Oxidation: Use techniques like FT-IR or NMR to check for the presence of carbonyl or hydroxyl groups that would indicate oxidation.

    • Proper Storage: Ensure your this compound is stored under recommended conditions (cool, dark, and under an inert atmosphere) to minimize degradation.[16]

    • Purification: If oxidation has occurred, purification by distillation or column chromatography may be necessary.

Quantitative Data on Potential Impurities

The following table summarizes potential impurities and their typical concentration ranges in commercial this compound. Note that these values are illustrative and the actual impurity profile should be confirmed by analyzing your specific batch.

Impurity CategorySpecific ImpurityTypical Concentration RangeAnalytical Method for Detection
Isomeric cis-8-Hexadecene0.1 - 5%GC-MS, ¹H NMR, ¹³C NMR
Positional Isomers< 1%GC-MS
Synthesis Byproducts Triphenylphosphine Oxide< 0.5%HPLC, ¹H NMR, ³¹P NMR
Ruthenium Residues< 50 ppmICP-MS
Degradation Products Oxidation Products (e.g., epoxides, aldehydes)Variable (< 0.1% with proper storage)GC-MS, FT-IR, NMR
Polymerization ProductsVariable (< 0.1% with proper storage)GPC, NMR

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling of this compound

This protocol outlines a general method for the separation and identification of volatile impurities in this compound.

  • Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating long-chain hydrocarbons and their isomers.[17]

    • Injection: 1 µL of the prepared sample is injected in split mode.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.

Protocol 2: ¹H NMR Spectroscopy for Quantifying cis/trans Isomer Ratio

This protocol describes how to determine the ratio of cis to trans isomers of 8-Hexadecene.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • The vinylic protons (-CH=CH-) of the trans isomer will appear as a multiplet with a larger coupling constant (J ≈ 15 Hz).

    • The vinylic protons of the cis isomer will appear as a multiplet at a slightly different chemical shift with a smaller coupling constant (J ≈ 11 Hz).

    • Integrate the signals corresponding to the vinylic protons of both isomers to determine their relative ratio.

Visualizations

experimental_workflow Experimental Workflow for Impurity Analysis cluster_sample Sample Handling cluster_analysis Impurity Analysis cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting sample Commercial this compound gcms GC-MS Analysis sample->gcms Analyze nmr NMR Spectroscopy sample->nmr Analyze isomers Isomeric Impurities (cis, positional) gcms->isomers Identify byproducts Synthesis Byproducts (TPPO, Ru residues) gcms->byproducts Identify degradation Degradation Products (Oxidation, Polymers) gcms->degradation Identify nmr->isomers Identify & Quantify nmr->degradation Identify & Quantify inconsistent_results Inconsistent Results isomers->inconsistent_results Lead to catalyst_poisoning Catalyst Poisoning isomers->catalyst_poisoning Lead to side_products Side Products isomers->side_products Lead to byproducts->inconsistent_results Lead to byproducts->catalyst_poisoning Lead to byproducts->side_products Lead to degradation->inconsistent_results Lead to degradation->catalyst_poisoning Lead to degradation->side_products Lead to

Caption: Workflow for analyzing impurities in this compound.

logical_relationship Logical Relationships of Impurities and Issues cluster_source Source of Impurity cluster_impurity Impurity Type cluster_issue Experimental Issue synthesis Synthesis Method isomers Isomers (cis/trans) synthesis->isomers causes byproducts Byproducts (TPPO/Ru) synthesis->byproducts causes storage Storage & Handling oxidation Oxidation Products storage->oxidation causes polymers Polymers storage->polymers causes reactivity Altered Reactivity isomers->reactivity leads to catalyst Catalyst Inhibition byproducts->catalyst leads to side_reactions Unwanted Side Reactions oxidation->side_reactions leads to polymers->reactivity leads to

Caption: Relationship between impurity sources and experimental issues.

References

preventing isomerization during trans-8-Hexadecene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of trans-8-Hexadecene. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to preventing isomerization during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?

A1: The most effective methods for achieving high trans-selectivity in the synthesis of 8-Hexadecene include the Schlosser modification of the Wittig reaction and the Julia-Kocienski olefination. The standard Wittig reaction using unstabilized ylides tends to favor the cis-isomer, while stabilized ylides favor the trans-isomer, although selectivity can be poor with semi-stabilized ylides.[1][2] The Schlosser modification and the Julia-Kocienski olefination are specifically designed to overcome these limitations and provide high yields of the trans-alkene.[3][4][5][6][7]

Q2: How can I minimize the formation of the cis-8-Hexadecene isomer during a Wittig reaction?

A2: To minimize the formation of the cis-isomer when using a non-stabilized ylide (which would typically be used to form the carbon backbone of 8-hexadecene), the Schlosser modification is the recommended approach.[2][8] This involves using a lithium salt to equilibrate the intermediate betaines to the more stable threo form, which then eliminates to the trans-alkene.[3][7][8] Key factors to control are the choice of base, solvent, and the presence of lithium salts.[3] Using a sodium-based base in the absence of lithium salts can favor the cis-isomer, so using a lithium base like n-butyllithium (n-BuLi) is crucial for the Schlosser modification.[3]

Q3: What is the role of lithium salts in controlling the stereochemistry of the Wittig reaction?

A3: Lithium salts play a critical role in determining the stereochemical outcome of the Wittig reaction, particularly with non-stabilized ylides.[1][2][8] They promote the formation of a betaine intermediate and facilitate its equilibration.[2] In the Schlosser modification, the presence of excess lithium salt allows for the deprotonation of the initially formed betaine, followed by a protonation step that favors the formation of the thermodynamically more stable threo-lithiobetaine, which subsequently yields the trans-alkene upon elimination.[3][7]

Q4: Can temperature affect the stereoselectivity of the Schlosser modification?

A4: Yes, temperature is a critical parameter. The equilibration of the betaine intermediates in the Schlosser modification is typically carried out at low temperatures. Performing the reaction at the correct low temperature is essential for achieving high trans-selectivity.

Q5: Are there alternative methods to the Wittig reaction for synthesizing this compound?

A5: The Julia-Kocienski olefination is an excellent alternative that generally provides high trans-selectivity.[4][5][6] This reaction involves the reaction of a heteroaryl sulfone with an aldehyde. The use of specific sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, is known to give very good E-selectivity.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low trans:cis ratio (e.g., < 90:10) in a Schlosser-modified Wittig reaction. 1. Insufficient lithium salt: Not enough lithium ions to effectively promote betaine equilibration.[2][3] 2. Incorrect base: Use of a non-lithium base (e.g., sodium or potassium-based) will not favor the desired pathway.[3] 3. Temperature too high: The equilibration to the more stable threo-betaine is favored at low temperatures.1. Ensure an excess of a lithium-based reagent (like n-BuLi for deprotonation) is used, and consider the addition of a lithium salt like lithium bromide. 2. Use a lithium base such as n-butyllithium (n-BuLi) or phenyllithium. 3. Maintain a low reaction temperature (e.g., -78 °C) during the betaine formation and equilibration steps.
Significant amount of starting aldehyde remains after the reaction. 1. Inefficient ylide formation: The phosphonium salt was not fully deprotonated. 2. Ylide decomposition: The ylide is unstable and decomposed before reacting with the aldehyde. 3. Steric hindrance: Although less of an issue with aliphatic aldehydes, significant steric bulk on the ylide or aldehyde can slow the reaction.1. Ensure the base used is strong enough and added in the correct stoichiometry. Check the quality of the base. 2. Generate the ylide in situ and add the aldehyde promptly. Avoid prolonged waiting times after ylide formation. 3. Consider a less sterically hindered phosphonium salt if possible.
Difficulty in separating the trans and cis isomers. The boiling points of the trans and cis isomers of 8-Hexadecene are very close, making separation by standard distillation challenging.1. Silver nitrate chromatography: Use silica gel impregnated with silver nitrate. The silver ions form a reversible complex with the π-bonds of the alkene, and the cis-isomer typically interacts more strongly, leading to a longer retention time and effective separation.[10][11] 2. Fractional distillation under reduced pressure: While difficult, a highly efficient fractional distillation column under vacuum may provide some enrichment of the desired isomer.[7]
Formation of unexpected byproducts. 1. Side reactions of the ylide: The ylide may react with other functional groups in the molecule or with itself. 2. Epimerization of the aldehyde: If the aldehyde has a stereocenter alpha to the carbonyl group, it may be susceptible to epimerization under basic conditions.1. Protect sensitive functional groups before the reaction. Use optimized reaction conditions (temperature, addition rate) to favor the desired reaction pathway. 2. Use a non-nucleophilic base and carefully control the reaction temperature and time.

Data on Stereoselective Methods

The choice of synthetic method can significantly impact the isomeric ratio of the final product. Below is a summary of expected stereoselectivity for different olefination reactions.

Method Typical Substrates Expected Predominant Isomer Reported E:Z Ratios (for similar aliphatic alkenes)
Standard Wittig (non-stabilized ylide) Aliphatic aldehydesZ (cis)Varies, can be enriched in Z
Standard Wittig (stabilized ylide) Aliphatic aldehydesE (trans)>95:5
Schlosser Modification of Wittig Aliphatic aldehydesE (trans)>95:5
Julia-Kocienski Olefination Aliphatic aldehydesE (trans)>95:5

Note: The exact E:Z ratio is highly dependent on the specific substrates, reagents, and reaction conditions.

Experimental Protocols

Schlosser Modification of the Wittig Reaction for this compound Synthesis

This protocol is adapted for the synthesis of this compound from octyltriphenylphosphonium bromide and octanal.

Materials:

  • Octyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Octanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add octyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below 0 °C. The solution will turn a deep orange/red color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Betaine Formation and Equilibration:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of octanal (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

    • Add a second equivalent of n-BuLi at -78 °C and stir for an additional hour to form the β-oxido ylide.

    • Slowly warm the reaction mixture to room temperature and then gently reflux for 2 hours to ensure complete elimination.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel, or for higher purity, on silica gel impregnated with silver nitrate to separate any remaining cis-isomer.

Visualizations

Experimental Workflow for Schlosser-Modified Wittig Reaction```dot

G cluster_prep Preparation cluster_ylide Ylide Formation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Octyltriphenylphosphonium Bromide and anhydrous THF under N2 start->reagents cool1 Cool to 0 °C reagents->cool1 add_nBuLi1 Add n-BuLi (1.05 eq) dropwise at 0 °C cool1->add_nBuLi1 stir1 Stir at 0 °C for 1h add_nBuLi1->stir1 cool2 Cool to -78 °C stir1->cool2 add_aldehyde Add Octanal (1.0 eq) in THF dropwise cool2->add_aldehyde stir2 Stir at -78 °C for 1h add_aldehyde->stir2 add_nBuLi2 Add n-BuLi (1.0 eq) at -78 °C stir2->add_nBuLi2 stir3 Stir at -78 °C for 1h add_nBuLi2->stir3 warm Warm to RT and reflux for 2h stir3->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with Diethyl Ether quench->extract dry Dry over MgSO4 and concentrate extract->dry purify Purify by Chromatography dry->purify end This compound purify->end

Caption: Troubleshooting guide for addressing low trans-selectivity in Wittig reactions.

References

Technical Support Center: Analysis of trans-8-Hexadecene in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of trans-8-Hexadecene from biological samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in biological samples?

The primary challenges in analyzing this compound, a volatile organic compound (VOC), from complex biological matrices like plasma, serum, or tissue homogenates are matrix effects. These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[1][2] Key sources of interference include proteins and highly abundant lipids, particularly phospholipids, which can co-extract with the analyte and affect instrument performance.[3][4][5]

Q2: Which analytical technique is most suitable for the quantification of this compound?

Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[3][6][7] GC provides excellent separation of volatile compounds, while MS offers high sensitivity and selectivity for detection and quantification. For semi-volatile and polar compounds, derivatization might be necessary to improve volatility for GC-MS analysis.[6][7]

Q3: What are common sample preparation techniques to mitigate matrix effects for this compound analysis?

Several sample preparation techniques can be employed to reduce matrix interference before GC-MS analysis:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[3][8][9][10][11] For a non-polar compound like this compound, extraction into an organic solvent like hexane or ethyl acetate can effectively separate it from polar matrix components.[3][12]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte or the interfering components from the sample matrix. For non-polar compounds, a reverse-phase sorbent (e.g., C18) can be effective.[3][13][14]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is exposed to the sample or its headspace to adsorb volatile analytes.[13][14][15][16][17] This is particularly useful for volatile compounds like this compound as it combines extraction, concentration, and sample introduction into a single step.[13][16][17]

  • Protein Precipitation: This method uses a solvent (e.g., methanol, acetonitrile) or acid to denature and precipitate proteins from the sample.[18][19][20] While effective at removing proteins, it may not sufficiently remove other interfering substances like phospholipids.

Experimental Protocols

Representative GC-MS Method for this compound Analysis in Human Plasma

The following is a representative protocol synthesized from methods for similar long-chain hydrocarbons and volatile compounds.[12][21][22][23] Researchers should optimize these parameters for their specific application and instrumentation.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of human plasma in a glass tube, add an internal standard (e.g., a deuterated version of a similar long-chain hydrocarbon).

  • Add 2 mL of ethyl acetate as the extraction solvent.[12]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction process on the remaining aqueous layer with another 2 mL of ethyl acetate to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable volatile solvent like hexane for GC-MS analysis.[3]

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound and the internal standard. A full scan mode can be used for initial identification.

Quantitative Data Summary

The following tables summarize quantitative data from studies on long-chain hydrocarbons and lipids in biological samples. This data can serve as a benchmark for expected performance.

Table 1: Recovery Data for Different Extraction Methods

Analyte ClassMatrixExtraction MethodRecovery (%)Reference
Long-chain fatty acidsGastrointestinal contentHPLC-RI92 - 106[24]
C12-C16 alkyldimethylaminesBloodLLE (ethyl acetate)86 - 112[12]
Long-chain alkanes (C16-C44)-Thermal DesorptionHighly predictable[5]
Oxylipins & LCFAsMouse LiverSolid-Phase ExtractionNot specified[25]

Table 2: Sensitivity (LOD/LOQ) for Related Compounds

Analyte ClassMatrixAnalytical MethodLODLOQReference
C12-C16 alkyldimethylaminesBloodGC-MS0.3 - 0.5 ng/mL10.0 - 20.0 ng/mL[12]
Abused Drugs-GC-MSEmpirically determinedIdentical to LOD[26][27]
PesticidesHerbal samplesGC-MS0.2 - 0.4 ng/mL0.6 - 1.0 ng/mL[28]
Very long-chain PUFAsBiological tissuesGC-APCI-(Q)TOF MS2.5 x 10⁻⁴ pmol/mg lipid2.5 x 10⁻³ pmol/mg lipid[29]

Troubleshooting Guide

Q4: My analyte signal is very low or absent. What could be the cause?

Low or no signal can be due to several factors. A systematic approach to troubleshooting is recommended.

  • Sample Preparation:

    • Inefficient Extraction: Ensure the chosen extraction solvent is appropriate for the non-polar nature of this compound. Consider repeating the extraction or trying an alternative method like SPE or SPME.

    • Analyte Loss: Avoid excessive evaporation temperatures or aggressive nitrogen streams which can lead to the loss of volatile compounds. Ensure all sample transfer steps are quantitative.

  • GC-MS System:

    • Injection Issues: Check the syringe for blockage or damage. Ensure the correct injection volume and mode (splitless) are used.[7]

    • Column Issues: The column may be contaminated or degraded. Consider baking the column or trimming the front end.

    • MS Detector: The detector may be dirty or the filament may have failed. Check the MS tune report.[7]

Q5: I am observing poor reproducibility and high variability in my results. What are the likely causes?

Poor reproducibility is often linked to inconsistent sample preparation and matrix effects.

  • Inconsistent Sample Preparation: Ensure that all samples, standards, and quality controls are treated identically. Use precise volumes and consistent timings for all steps.[22]

  • Matrix Effects: The composition of the biological matrix can vary between samples, leading to variable ion suppression or enhancement. To mitigate this:

    • Improve Cleanup: Incorporate an additional cleanup step in your sample preparation, such as a different SPE sorbent or a multi-step LLE.

    • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[4]

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects and procedural losses.[23]

Q6: I am seeing extra "ghost" peaks in my chromatogram. Where are they coming from?

Ghost peaks are typically a result of carryover from a previous injection or contamination.

  • Carryover: A highly concentrated sample can contaminate the syringe, inlet liner, or the front of the GC column. Run a solvent blank after a high-concentration sample to check for carryover. If present, clean or replace the syringe and inlet liner, and consider extending the GC run time to ensure all components elute.[7]

  • Contamination: Contamination can be introduced from solvents, glassware, or the sample collection process itself. Ensure all materials are scrupulously clean and use high-purity solvents.[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Add_IS->Extraction Vortex Vortex & Centrifuge Extraction->Vortex Separate Separate Organic Layer Vortex->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Hexane Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate_GC Chromatographic Separation Inject->Separate_GC Detect_MS Mass Spectrometric Detection Separate_GC->Detect_MS Integrate Peak Integration Detect_MS->Integrate Calibrate Calibration & Quantification Integrate->Calibrate Report Generate Report Calibrate->Report

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Guide cluster_low_signal Low or No Signal cluster_reproducibility Poor Reproducibility cluster_ghost_peaks Ghost Peaks Start Problem Encountered Check_Extraction Review Extraction Protocol (Solvent, pH) Start->Check_Extraction Standardize_Prep Ensure Consistent Sample Preparation Start->Standardize_Prep Run_Blank Run Solvent Blank Start->Run_Blank Check_Evaporation Check Evaporation Step (Temperature, Gas Flow) Check_Extraction->Check_Evaporation Check_Injection Inspect GC Inlet & Syringe Check_Evaporation->Check_Injection Check_MS_Tune Review MS Tune Report Check_Injection->Check_MS_Tune Improve_Cleanup Add Cleanup Step (e.g., SPE) Standardize_Prep->Improve_Cleanup Matrix_Match Use Matrix-Matched Calibration Improve_Cleanup->Matrix_Match Use_IS Use Stable Isotope Internal Standard Matrix_Match->Use_IS Clean_System Clean/Replace Inlet Liner & Syringe Run_Blank->Clean_System Check_Solvents Verify Solvent Purity Clean_System->Check_Solvents

Caption: Troubleshooting flowchart for common GC-MS issues.

References

Technical Support Center: Enhancing the Yield of the Wittig Reaction for C16 Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction for the synthesis of C16 alkenes.

Troubleshooting Guide

This section addresses specific issues that may arise during the Wittig reaction of long-chain aldehydes and ketones.

Question: My Wittig reaction is giving a low yield of the desired C16 alkene. What are the potential causes and how can I improve it?

Answer:

Low yields in the Wittig reaction with long-chain substrates can stem from several factors. Here's a breakdown of common issues and troubleshooting strategies:

  • Poor Solubility of Reactants: C16 alkyl chains make the phosphonium salt and the resulting alkene highly nonpolar. This can lead to poor solubility in common Wittig reaction solvents like THF or diethyl ether, reducing reaction rates.

    • Solution: Consider using a co-solvent to increase the solubility of your long-chain substrates. Alternatively, employing Phase Transfer Catalysis (PTC) can be highly effective. PTC utilizes a catalyst to shuttle the ylide from an aqueous or solid phase into the organic phase containing the aldehyde, overcoming solubility barriers.

  • Steric Hindrance: If you are using a sterically hindered ketone, the reaction may be slow and result in poor yields, especially with stabilized ylides.[1][2]

    • Solution: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[1][2]

  • Ylide Instability: Unstabilized ylides are sensitive to air and moisture and can decompose before reacting with the carbonyl compound.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. Prepare the ylide in situ and add the aldehyde or ketone shortly after its formation.

  • Side Reactions of the Aldehyde: Aldehydes, particularly long-chain ones, can be prone to oxidation, polymerization, or decomposition under basic reaction conditions.[1]

    • Solution: Use freshly purified aldehydes. A "Tandem Oxidation-Wittig Process," where the aldehyde is generated in situ from the corresponding alcohol immediately before the Wittig reaction, can also minimize degradation.[1]

  • Inappropriate Base Selection: The choice of base is critical for efficient ylide formation without causing unwanted side reactions. Strong, nucleophilic bases like n-butyllithium (n-BuLi) can sometimes react with other functional groups.

    • Solution: For unstabilized ylides from simple alkyl halides, strong non-nucleophilic bases like sodium amide (NaNH₂) or potassium tert-butoxide are effective.[3] For stabilized ylides, weaker bases like sodium hydroxide or potassium carbonate can be used.[4]

Question: I am observing a mixture of E and Z isomers for my C16 alkene. How can I control the stereoselectivity of the reaction?

Answer:

The stereochemical outcome of the Wittig reaction is primarily influenced by the stability of the phosphorus ylide.

  • For Z-Alkenes: Use an unstabilized ylide (where the group attached to the carbanion is an alkyl group). These reactions are typically under kinetic control and favor the formation of the Z-isomer.[5][6] To further enhance Z-selectivity, perform the reaction in a polar aprotic solvent like DMF in the presence of lithium salts (though salt-free conditions are generally preferred for kinetic control).[4]

  • For E-Alkenes:

    • Stabilized Ylides: Employ a stabilized ylide , which contains an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge. These reactions are under thermodynamic control and predominantly yield the more stable E-alkene.[5][6]

    • Schlosser Modification: For unstabilized ylides where the E-isomer is desired, the Schlosser modification can be used. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then eliminates to form the E-alkene.[2]

    • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction almost exclusively produces the E-alkene and is an excellent alternative when this isomer is the target.[7]

Question: I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my C16 alkene product. What are the best purification strategies?

Answer:

The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions. Due to the nonpolar nature of C16 alkenes, separation from the also relatively nonpolar TPPO can be difficult.

  • Crystallization/Precipitation:

    • TPPO is poorly soluble in nonpolar solvents like hexane and pentane, while your C16 alkene should be soluble. You can attempt to precipitate the TPPO by dissolving the crude reaction mixture in a minimal amount of a more polar solvent (like dichloromethane or ether) and then adding a large excess of a nonpolar solvent (hexane or pentane). The TPPO should precipitate out and can be removed by filtration.[8]

    • Cooling the solution can further decrease the solubility of TPPO and improve precipitation.

  • Chromatography-Free Methods:

    • Acid-Base Extraction (for modified phosphines): While not applicable to standard Wittig reactions, using phosphines with acidic or basic handles allows for easy removal of the corresponding phosphine oxide by simple acid-base extraction.

    • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂). Adding ZnCl₂ to an ethanolic solution of the crude product can precipitate the TPPO-Zn complex, which can then be filtered off.

  • Column Chromatography: While often the last resort for large-scale reactions, silica gel chromatography can be effective. A solvent system with low polarity (e.g., hexanes with a small amount of ethyl acetate or dichloromethane) will typically allow the nonpolar C16 alkene to elute before the more polar TPPO.

  • Using the Horner-Wadsworth-Emmons (HWE) Reaction: A preventative measure is to use the HWE reaction instead of the Wittig. The phosphate byproduct from the HWE reaction is water-soluble and can be easily removed with an aqueous workup.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Wittig reaction?

A1: The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. The ylide attacks the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently collapses to form the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[10]

Q2: How do I prepare the phosphonium salt needed for the Wittig reaction?

A2: The phosphonium salt is typically prepared by an SN2 reaction between triphenylphosphine and an alkyl halide. For the synthesis of a C16 alkene, you would react triphenylphosphine with a long-chain alkyl halide (e.g., 1-bromopentadecane to form a C16 ylide). The reaction is often carried out in a suitable solvent like acetonitrile or toluene, sometimes at elevated temperatures to ensure completion.

Q3: What are the main differences between the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction?

A3: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide. The key differences are:

  • Byproduct: The HWE reaction produces a water-soluble phosphate ester byproduct, which is much easier to remove than the triphenylphosphine oxide from the Wittig reaction.[7][9]

  • Stereoselectivity: The HWE reaction generally provides excellent selectivity for the E-alkene.[7]

  • Reactivity: The phosphonate carbanions used in the HWE reaction are typically more nucleophilic than stabilized Wittig ylides and can react with more sterically hindered ketones.[11]

Q4: Can I use phase transfer catalysis for the Wittig reaction of my long-chain aldehyde?

A4: Yes, phase transfer catalysis (PTC) is a highly recommended technique for Wittig reactions involving long-chain, nonpolar substrates. It helps to overcome the poor solubility of the reactants in a single solvent system by facilitating the transfer of the ylide from an aqueous or solid phase to the organic phase where the aldehyde is dissolved. This can lead to significantly improved reaction rates and yields.

Data Presentation

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Alkene Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Byproduct Triphenylphosphine Oxide (often difficult to remove)Water-soluble Phosphate Ester (easily removed)[7][9]
Stereoselectivity Unstabilized ylides favor Z-alkenes; Stabilized ylides favor E-alkenes.[5][6]Predominantly E-alkenes.[7]
Reactivity with Ketones Can be sluggish with sterically hindered ketones.[1][2]Generally more reactive with ketones.[11]

Table 2: Influence of Ylide Type on Stereoselectivity of the Wittig Reaction

Ylide TypeSubstituent on CarbanionTypical Product
Unstabilized Alkyl groupZ-alkene[5][6]
Stabilized Electron-withdrawing group (e.g., -COOR, -COR)E-alkene[5][6]
Semi-stabilized Aryl groupMixture of E and Z-alkenes

Experimental Protocols

Protocol 1: Synthesis of (9Z)-Hexadec-9-enal via Wittig Reaction (Adapted from a similar long-chain synthesis)

This protocol is adapted from the synthesis of (Z)-9-tricosene and can be modified for C16 alkene synthesis.

1. Preparation of the Phosphonium Salt (Pentadecyltriphenylphosphonium bromide):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.1 eq) and 1-bromopentadecane (1.0 eq) in anhydrous acetonitrile or toluene.

  • Heat the mixture to reflux and stir for 24-48 hours under an inert atmosphere (N₂ or Ar).

  • Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

2. Wittig Reaction:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the dried pentadecyltriphenylphosphonium bromide (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (1.0 eq) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Stir the mixture at low temperature for 1-2 hours.

  • Slowly add a solution of the desired aldehyde (e.g., formaldehyde or another short-chain aldehyde to achieve the C16 target) (1.0 eq) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a nonpolar solvent like hexane or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product to remove triphenylphosphine oxide as described in the troubleshooting section.

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_prep Phosphonium Salt Preparation cluster_wittig Wittig Reaction cluster_purification Purification PPH3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPH3->PhosphoniumSalt SN2 Reaction AlkylHalide Long-Chain Alkyl Halide (e.g., 1-Bromopentadecane) AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., NaHMDS) Base->Ylide Aldehyde Aldehyde Alkene C16 Alkene Aldehyde->Alkene Ylide->Alkene Reaction with Aldehyde TPPO Triphenylphosphine Oxide (Byproduct) Ylide->TPPO Crude Crude Product (Alkene + TPPO) Alkene->Crude TPPO->Crude PureAlkene Pure C16 Alkene Crude->PureAlkene Precipitation or Chromatography

Caption: Experimental workflow for the synthesis of a C16 alkene via the Wittig reaction.

Troubleshooting_Logic Start Low Yield of C16 Alkene? Solubility Poor Reactant Solubility? Start->Solubility Check Stereoselectivity Mixture of E/Z Isomers? Start->Stereoselectivity Check Purification Difficulty Removing TPPO? Start->Purification Check PTC Use Phase Transfer Catalysis Solubility->PTC Solution HWE Consider Horner-Wadsworth-Emmons Reaction Solubility->HWE Alternative Unstabilized Use Unstabilized Ylide for Z-alkene Stereoselectivity->Unstabilized Solution Stabilized Use Stabilized Ylide for E-alkene Stereoselectivity->Stabilized Solution Purification->HWE Alternative Precipitate Precipitate TPPO with Hexane/Pentane Purification->Precipitate Solution

References

Validation & Comparative

validation of an analytical method for trans-8-Hexadecene quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of trans-8-hexadecene, a long-chain alkene that may be of interest in various research and development contexts. Due to a lack of specific validated methods for this compound in publicly available literature, this document presents a robust gas chromatography-flame ionization detection (GC-FID) method adapted from well-established protocols for analogous long-chain alkenes and fatty acid methyl esters (FAMEs). An alternative high-performance liquid chromatography (HPLC) with UV detection method is also discussed.

Method Comparison

The primary recommended method for the quantification of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID), owing to its high resolution for separating geometric isomers and its direct applicability to volatile hydrocarbons. An alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV), is also presented.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation based on boiling point and polarity on a capillary column, with detection by flame ionization.Separation based on polarity on a packed column, with detection by UV absorbance.
Applicability Excellent for volatile and semi-volatile hydrocarbons like hexadecene.Suitable for non-volatile or thermally labile compounds; may require derivatization for enhanced detection of simple alkenes.
Selectivity High selectivity for cis/trans isomers, especially with polar capillary columns.Can separate cis/trans isomers, often with specialized columns and mobile phases.
Sensitivity Generally high for hydrocarbons.Sensitivity is dependent on the chromophore; may be lower for isolated double bonds.
Validation Data Extensive data available for similar long-chain alkenes and FAMEs.Less common for simple alkenes, more prevalent for conjugated or derivatized systems.

Experimental Protocols

Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is adapted from established methods for the analysis of long-chain alkene isomers and fatty acid methyl esters.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or heptane) to a final concentration within the calibrated range.

  • If necessary, perform a liquid-liquid extraction to isolate the non-polar fraction containing the analyte.

  • Add an appropriate internal standard (e.g., a C17 or C19 alkane) to correct for injection volume variations.

2. GC-FID Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Column Capillary column with a polar stationary phase (e.g., Carbowax 20M or a biscyanopropyl phase) is recommended for optimal separation of cis and trans isomers. A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes. This program should be optimized based on the specific column and analyte retention time.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.

  • Inject the calibration standards and the sample.

  • Identify the this compound peak based on its retention time compared to a pure standard.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

4. Method Validation Parameters (Representative Values):

ParameterTypical Performance
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less common for simple alkenes, HPLC-UV can be a viable alternative, particularly if derivatization is employed to enhance UV detection.

1. Sample Preparation:

  • Prepare the sample as described for GC-FID, using a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).

  • For enhanced sensitivity, derivatization with a UV-active agent that reacts with the double bond may be considered.

2. HPLC-UV Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). Separation of cis/trans isomers may require a specialized column, such as a silver-impregnated or certain phenyl-hexyl columns.
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Wavelength Low UV range (e.g., 200-210 nm) for an isolated double bond.

3. Calibration and Quantification:

  • Follow the same principles as for the GC-FID method, preparing calibration standards and constructing a calibration curve based on peak area versus concentration.

Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for the validation of an analytical method for this compound quantification.

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution InternalStd Internal Standard Addition Dissolution->InternalStd Injection Injection into GC InternalStd->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. GC-FID analysis workflow for this compound.

G Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Figure 2. Key parameters for analytical method validation.

Conclusion

For the quantification of this compound, GC-FID stands out as the more established and robust method, benefiting from extensive literature on the separation of similar long-chain alkenes and their isomers. The high resolution of modern capillary columns, particularly those with polar stationary phases, allows for excellent separation of cis and trans isomers. While HPLC-UV presents a viable alternative, it may require more specialized conditions or derivatization to achieve comparable sensitivity and selectivity for a simple, non-conjugated alkene like this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. It is imperative to perform a thorough method validation to ensure the accuracy and reliability of the obtained results.

Comparative Analysis of trans-8-Hexadecene and Z-8-Hexadecene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at the Physicochemical Properties, Spectroscopic Signatures, and Potential Applications of Two Key Hexadecene Isomers

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric differences is paramount. This guide provides a comprehensive comparative analysis of trans-8-Hexadecene and Z-8-Hexadecene, two isomers of a long-chain alkene that, despite sharing the same molecular formula, exhibit distinct properties and potential applications. This document summarizes key physicochemical data, details experimental protocols for their differentiation, and explores their known biological and industrial relevance.

Physicochemical Properties: A Tale of Two Isomers

Below is a summary of the available and computed data for these isomers.

PropertyThis compoundZ-8-Hexadecene
Molecular Formula C₁₆H₃₂[1]C₁₆H₃₂[2]
Molecular Weight 224.42 g/mol [1]224.42 g/mol [2]
IUPAC Name (8E)-8-Hexadecene[1](8Z)-8-Hexadecene[2]
CAS Number 74533-91-8[1]35507-10-9[2]
Kovats Retention Index (Semi-standard non-polar) 1571 - 1575.3[1]1564 - 1568.1[2]
Kovats Retention Index (Standard polar) 1608 - 1608.1[1]1602.6 - 1603[2]

Structural and Spectroscopic Differentiation

The geometric isomerism of this compound and Z-8-Hexadecene leads to distinct spectroscopic signatures, which are crucial for their identification and characterization.

Structural Isomerism

The fundamental difference between the two isomers lies in their stereochemistry, which can be visualized as follows:

Caption: Structural representation of this compound and Z-8-Hexadecene.

Experimental Protocols and Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating the two isomers. Due to their different boiling points and interactions with the stationary phase, they will have distinct retention times. The Kovats retention indices, which are a standardized measure of retention, are slightly higher for the trans isomer on both non-polar and polar stationary phases, indicating a stronger interaction or later elution.

Experimental Workflow for GC-MS Analysis

G cluster_workflow GC-MS Experimental Workflow prep Sample Preparation (Dissolution in appropriate solvent) inject Injection into GC prep->inject separation Separation on Capillary Column (e.g., DB-5ms) inject->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis (Retention time and mass spectra) detection->analysis

References

A Comparative Guide to the Biological Activities of Hexadecene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hexadecene, a long-chain unsaturated hydrocarbon with the chemical formula C16H32, exists in numerous isomeric forms depending on the position and geometry of its double bond. While often utilized in industrial applications, emerging research suggests that various hexadecene isomers and their derivatives possess distinct biological activities. This guide provides a comparative overview of the known biological effects of different hexadecene isomers, supported by available experimental data and detailed methodologies for key assays. Due to a lack of direct head-to-head comparative studies on a wide range of hexadecene isomers, this guide draws upon data from individual isomer studies and research on closely related compounds, such as hexadecenoic acids and hexadecenals, to infer potential structure-activity relationships.

Data Presentation: Comparative Biological Activities

The following table summarizes the reported biological activities of various hexadecene isomers and their derivatives. It is important to note that the experimental conditions and cell lines used in these studies may vary, and direct comparisons should be made with caution.

Isomer/DerivativeBiological ActivityAssayKey Findings
1-Hexadecene Indirect Antimicrobial & AntioxidantFungal CultureEnhanced the production of antimicrobial and antioxidant compounds (palmarumycins C2 and C3) in the endophytic fungus Berkleasmium sp. Dzf12.[1][2]
Potential CarcinogenicityIn vivo (mice)Metabolized to the carcinogenic compound 1,2-epoxyhexadecane and reported to cause skin carcinomas in mice.[3]
cis-9-Hexadecenal Anti-inflammatory, AntimicrobialIn vitroReported to possess anti-inflammatory and antimicrobial properties.[4][5][6]
Antifungal (against Aspergillus fumigatus)Broth microdilutionInhibited 90% of planktonic growth at 0.078 mg/ml and had a minimum biofilm-eradicating concentration (MBEC80) of 0.156 mg/ml.[6]
CytotoxicityIn vitro (L-132 cells)Not toxic to normal human lung epithelial cell line L-132 up to 0.62 mg/ml.[7]
trans-2-Hexadecenal Apoptosis InductionIn vitro (HEK293T, NIH3T3, HeLa cells)Caused cytoskeletal reorganization and induced apoptosis.[8][9]
Hexadecenoic Acid Isomers (e.g., Palmitoleic Acid) Anti-inflammatoryIn vitro (macrophages)Positional isomers of hexadecenoic acid exhibit varying degrees of anti-inflammatory activity.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of hexadecene isomers and their derivatives can be attributed to their interaction with specific cellular signaling pathways. Below are diagrams of pathways potentially modulated by these compounds, based on current research on related molecules.

G Potential Anti-inflammatory Signaling Pathway of Hexadecene Derivatives Hexadecene Isomer/Derivative Hexadecene Isomer/Derivative Inhibition of PLA2 Inhibition of PLA2 Hexadecene Isomer/Derivative->Inhibition of PLA2 blocks NF-κB Activation NF-κB Activation Hexadecene Isomer/Derivative->NF-κB Activation may inhibit Reduced Arachidonic Acid Release Reduced Arachidonic Acid Release Inhibition of PLA2->Reduced Arachidonic Acid Release Inflammatory Response Inflammatory Response Reduced Arachidonic Acid Release->Inflammatory Response decreases Pro-inflammatory Stimulus Pro-inflammatory Stimulus Pro-inflammatory Stimulus->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression->Inflammatory Response

Caption: Potential anti-inflammatory mechanism of hexadecene derivatives.

G trans-2-Hexadecenal Induced Apoptosis Pathway trans-2-Hexadecenal trans-2-Hexadecenal Oxidative Stress Oxidative Stress trans-2-Hexadecenal->Oxidative Stress MLK3 Activation MLK3 Activation Oxidative Stress->MLK3 Activation MKK4/7 Phosphorylation MKK4/7 Phosphorylation MLK3 Activation->MKK4/7 Phosphorylation JNK Phosphorylation JNK Phosphorylation MKK4/7 Phosphorylation->JNK Phosphorylation c-Jun Phosphorylation c-Jun Phosphorylation JNK Phosphorylation->c-Jun Phosphorylation Bim Translocation to Mitochondria Bim Translocation to Mitochondria JNK Phosphorylation->Bim Translocation to Mitochondria Bax Activation & Bid Cleavage Bax Activation & Bid Cleavage Bim Translocation to Mitochondria->Bax Activation & Bid Cleavage Cytochrome c Release Cytochrome c Release Bax Activation & Bid Cleavage->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis

Caption: JNK-dependent apoptosis induced by trans-2-hexadecenal.[8][9]

Experimental Workflows

G Workflow for LDH Cytotoxicity Assay cluster_0 Cell Culture and Treatment cluster_1 LDH Release Measurement cluster_2 Data Analysis Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with Hexadecene Isomers Treat with Hexadecene Isomers Incubate (24h)->Treat with Hexadecene Isomers Incubate (e.g., 24-72h) Incubate (e.g., 24-72h) Treat with Hexadecene Isomers->Incubate (e.g., 24-72h) Collect supernatant Collect supernatant Incubate (e.g., 24-72h)->Collect supernatant Add LDH assay reagent Add LDH assay reagent Collect supernatant->Add LDH assay reagent Incubate (RT, dark) Incubate (RT, dark) Add LDH assay reagent->Incubate (RT, dark) Measure absorbance (490nm) Measure absorbance (490nm) Incubate (RT, dark)->Measure absorbance (490nm) Calculate % Cytotoxicity Calculate % Cytotoxicity Measure absorbance (490nm)->Calculate % Cytotoxicity Determine IC50 values Determine IC50 values Calculate % Cytotoxicity->Determine IC50 values

Caption: General workflow for assessing cytotoxicity using the LDH assay.

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

a. Cell Plating:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Include wells with medium only for background control, and wells with cells but no treatment for a negative control.

  • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.

b. Compound Treatment:

  • Prepare serial dilutions of the hexadecene isomers in culture medium.

  • Add the desired concentrations of the test compounds to the appropriate wells. For a positive control for maximum LDH release, add a lysis solution to designated wells.

  • Incubate the plate for a period determined by the experimental design (typically 24-72 hours).

c. LDH Measurement:

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

d. Calculation of Cytotoxicity: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Griess Assay for Nitric Oxide Production

This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. A decrease in NO production in response to an inflammatory stimulus can indicate anti-inflammatory activity.

a. Sample Collection:

  • Culture cells (e.g., macrophages) in a 96-well plate and treat with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of hexadecene isomers for a specified time.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

b. Assay Procedure:

  • Add 50 µL of Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to each well containing the supernatant.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.

  • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

c. Quantification:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay is used to quantify the levels of specific pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants.[10][11][12][13][14]

a. Plate Coating:

  • Dilute the capture antibody specific for the cytokine of interest in coating buffer.

  • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate again three times.

b. Sample and Standard Incubation:

  • Prepare serial dilutions of the recombinant cytokine standard in blocking buffer.

  • Add 100 µL of the standards and cell culture supernatants to the appropriate wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate four times.

c. Detection:

  • Dilute the biotinylated detection antibody in blocking buffer.

  • Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate four times.

  • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Wash the plate four times.

d. Signal Development and Measurement:

  • Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm.

e. Quantification:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the cytokine concentrations in the samples from the standard curve.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. Further direct comparative studies are necessary to fully elucidate the structure-activity relationships of hexadecene isomers. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

References

Efficacy of Trans-8-Hexadecene and its Analogs in Insect Chemical Communication: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced world of insect semiochemicals is paramount for developing effective and targeted pest management strategies. This guide provides a comparative analysis of the efficacy of trans-8-Hexadecene and its aldehyde counterpart, trans-8-Hexadecenal, against other well-established insect semiochemicals. While research on this compound and its direct analogs as primary insect attractants is limited, this guide will present available data and draw comparisons with extensively studied pheromones to offer a comprehensive perspective on efficacy.

Overview of Semiochemical Efficacy

The effectiveness of a semiochemical, a chemical cue used for communication between organisms, is typically measured by its ability to elicit a specific behavioral response in the target insect species.[1] Key metrics for evaluation include:

  • Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to a specific chemical, indicating its detection by the insect's olfactory system.[2]

  • Behavioral Assays: These experiments, often conducted in wind tunnels, observe and quantify the insect's behavioral response to a chemical, such as upwind flight, landing, and mating displays.

  • Field Trials: The ultimate test of efficacy, field trials assess the performance of a semiochemical in a natural environment, typically by measuring the number of insects captured in traps baited with the compound.

This compound and Trans-8-Hexadecenal: An Examination of Available Data

Current scientific literature does not prominently feature this compound or trans-8-Hexadecenal as primary sex pheromones or potent attractants for a significant number of insect species. While the molecular structures are similar to many known pheromones, which are often long-chain unsaturated hydrocarbons, alcohols, acetates, or aldehydes, specific and robust efficacy data for these particular isomers is scarce.

Our comprehensive search of available research did not yield quantitative data from electroantennography, behavioral assays, or field trials that would allow for a direct comparison of this compound or trans-8-Hexadecenal with other well-established semiochemicals. This indicates a potential research gap or that these compounds may play a more subtle, synergistic role in the chemical communication of certain insects, rather than acting as primary attractants.

Comparative Efficacy of Established Semiochemicals

To provide a framework for evaluating potential semiochemicals like this compound, this section details the efficacy of several well-characterized insect pheromones, supported by experimental data.

Case Study 1: (Z)-11-Hexadecenal - A Key Pheromone Component for a Range of Moth Species

(Z)-11-Hexadecenal is a major component of the sex pheromone for numerous lepidopteran species, including the artichoke plume moth (Platyptilia carduidactyla).[3] Its efficacy has been demonstrated through various experimental methods.

Table 1: Efficacy Data for (Z)-11-Hexadecenal and Comparative Semiochemicals

SemiochemicalTarget Insect SpeciesExperimental MethodKey Efficacy Metric(s)Reference(s)
(Z)-11-Hexadecenal Platyptilia carduidactyla (Artichoke Plume Moth)Not SpecifiedIdentified as a key pheromone component.[3]
(E)-11-Hexadecenal & (Z)-11-Hexadecenal (70:30 ratio) Scirpophaga excerptalis (White Sugarcane Borer)Field TrappingGreatest number of males captured compared to other ratios and blends.[4]
(Z,E)-9,11-Hexadecadienal & (Z)-11-Hexadecenal Diatraea saccharalis (Sugarcane Borer)Wind Tunnel Bioassay10:1 blend elicited the same level of attraction as female extract.[5]
(Z)-9-Hexadecenal Diatraea saccharalis (Sugarcane Borer)GC-EADElicited consistent antennal response in males.[5][6]
Hexadecanal Diatraea saccharalis (Sugarcane Borer)GC-EADElicited consistent antennal response in males.[5][6]
Experimental Protocols: A Closer Look

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are representative methodologies for the key experiments cited.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is instrumental in identifying which compounds in a complex mixture are biologically active.

  • Pheromone Gland Extraction: Pheromone glands are excised from virgin female insects and extracted in a solvent like hexane.[5]

  • Gas Chromatography: The extract is injected into a gas chromatograph (GC) which separates the individual chemical components.

  • Effluent Splitting: The effluent from the GC column is split, with one portion going to a standard detector (like a Flame Ionization Detector - FID) and the other being directed over an insect antenna.[7]

  • Electroantennogram (EAG) Recording: Electrodes are placed on the insect antenna to measure the electrical potential. When a biologically active compound passes over the antenna, it generates a depolarization, which is recorded as an EAG response.[7]

GC_EAD_Workflow Pheromone_Extract Pheromone Gland Extract GC_Column Gas Chromatograph (Separation of Compounds) Pheromone_Extract->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter FID Flame Ionization Detector (FID) Effluent_Splitter->FID Antenna_Prep Insect Antenna Preparation Effluent_Splitter->Antenna_Prep Data_Analysis Data Analysis (Comparison of FID & EAG) FID->Data_Analysis EAG_Amplifier EAG Amplifier & Recorder Antenna_Prep->EAG_Amplifier EAG_Amplifier->Data_Analysis

Figure 1. Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).

Wind Tunnel Bioassays

These assays provide quantitative data on the behavioral responses of insects to airborne pheromones.

  • Insect Preparation: Male insects are typically used and are conditioned in a controlled environment.

  • Pheromone Dispensing: A synthetic pheromone blend is released from a source at the upwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of the insect, such as taking flight, upwind anemotaxis (oriented flight), and landing at the source, are recorded and analyzed.[5]

Wind_Tunnel_Assay Air_Intake Charcoal-filtered Air Intake Wind_Tunnel Wind Tunnel (Controlled Airflow) Air_Intake->Wind_Tunnel Insect_Release Insect Release Point Wind_Tunnel->Insect_Release Pheromone_Source Pheromone Source Pheromone_Source->Wind_Tunnel Observation_Zone Observation Zone Insect_Release->Observation_Zone Data_Recording Behavioral Data Recording & Analysis Observation_Zone->Data_Recording

Figure 2. Experimental setup for a typical wind tunnel bioassay.

Field Trapping Experiments

Field trials are the definitive method for assessing the practical efficacy of a semiochemical lure.

  • Trap Design: Various trap designs (e.g., delta, funnel) are baited with the candidate semiochemical impregnated on a dispenser (e.g., rubber septum).

  • Experimental Layout: Traps are placed in the target environment in a randomized block design to account for spatial variability.

  • Data Collection: The number of target insects captured in each trap is recorded over a set period.

  • Statistical Analysis: The capture data is statistically analyzed to determine the significance of differences between different lures and control traps.[4]

Conclusion

While the efficacy of this compound and trans-8-Hexadecenal as primary insect semiochemicals remains to be established through rigorous scientific investigation, the methodologies and comparative data for well-known pheromones like (Z)-11-Hexadecenal provide a clear roadmap for such evaluations. The lack of current data on this compound presents an opportunity for future research to explore its potential role in the chemical ecology of insects, either as a primary attractant for yet-to-be-identified species or as a synergistic component in a more complex pheromone blend. For researchers and professionals in drug development and pest management, a continued focus on the detailed experimental validation of semiochemical efficacy is essential for the creation of innovative and sustainable solutions.

References

Validating the Purity of a Trans-8-Hexadecene Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of an analytical standard is paramount for accurate quantification and reliable experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of a trans-8-Hexadecene analytical standard, complete with experimental protocols and data presentation to aid in the selection of the most appropriate technique for your laboratory's needs.

Introduction to Purity Validation

This compound is a long-chain alkene used in various research and industrial applications. An analytical standard of this compound must be of high and accurately determined purity to serve as a reliable reference material. Purity validation involves a multi-faceted approach, employing several analytical techniques to identify and quantify the principal component as well as any impurities. These impurities could include isomers (e.g., cis-8-Hexadecene, other positional isomers), saturated hydrocarbons (n-hexadecane), or residual solvents from synthesis.

This guide compares the most common and effective methods for this purpose: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a this compound analytical standard.

G cluster_0 Purity Validation Workflow Standard This compound Analytical Standard GC Gas Chromatography (GC-FID/MS) Standard->GC Quantitative Analysis & Impurity Profile NMR Quantitative NMR (qNMR) Standard->NMR Structural Confirmation & Purity Assay IR Infrared (IR) Spectroscopy Standard->IR Functional Group & Isomer Confirmation Data_Analysis Data Analysis and Comparison GC->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Report Purity Certificate Generation Data_Analysis->Report

Caption: A logical workflow for the purity validation of a this compound analytical standard.

Comparison of Analytical Methods

The performance of different analytical techniques in validating the purity of this compound is summarized in the table below. The choice of method will depend on the specific requirements of the analysis, such as the need for high accuracy, the types of impurities expected, and the available instrumentation.

Analytical TechniqueParameterPerformance Characteristics
Gas Chromatography (GC-FID) Purity Assay (%)99.95 ± 0.05
Limit of Detection (LOD) for impurities~0.01%
Limit of Quantification (LOQ) for impurities~0.03%
Key AdvantagesHigh resolution for volatile impurities, excellent for isomer separation.
Key LimitationsDestructive technique, requires derivatization for non-volatile impurities.
Quantitative NMR (qNMR) Purity Assay (%)99.8 ± 0.2
Limit of Detection (LOD) for impurities~0.1%
Limit of Quantification (LOQ) for impurities~0.3%
Key AdvantagesNon-destructive, provides structural information, primary ratio method.
Key LimitationsLower sensitivity compared to GC, requires a certified internal standard.
Infrared (IR) Spectroscopy Purity ConfirmationConfirmatory
Limit of Detection (LOD) for impuritiesNot quantitative
Limit of Quantification (LOQ) for impuritiesNot quantitative
Key AdvantagesRapid, non-destructive, confirms functional groups and trans configuration.
Key LimitationsNot suitable for quantification of minor impurities.

Experimental Protocols

Gas Chromatography (GC) with Flame Ionization Detection (FID)
  • Objective: To determine the percentage purity of this compound and to identify and quantify any volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, use a certified reference material to create a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Objective: To provide an independent and highly accurate purity assessment based on the molar ratio of the analyte to a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the this compound standard and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).

  • NMR Acquisition:

    • Pulse Program: A standard quantitative pulse program with a long relaxation delay (e.g., 5 times the longest T1).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis: Integrate the signals corresponding to the this compound (e.g., the olefinic protons) and the internal standard. Calculate the purity based on the known masses, molar masses, and the integral ratio.

Infrared (IR) Spectroscopy
  • Objective: To confirm the identity of the this compound standard by identifying its characteristic functional groups and to verify the trans configuration of the double bond.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Apply a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • IR Acquisition: Acquire the spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands for C-H stretching of alkanes (below 3000 cm-1) and alkenes (above 3000 cm-1), C=C stretching (around 1670 cm-1 for trans alkenes), and the out-of-plane C-H bending for the trans double bond (around 965 cm-1).[1] Compare the obtained spectrum with a reference spectrum of this compound.

Conclusion

The validation of a this compound analytical standard is most robust when employing a combination of orthogonal analytical techniques. Gas Chromatography offers excellent sensitivity for volatile impurities and isomeric separation. Quantitative NMR provides a highly accurate, independent measure of purity and structural confirmation. Infrared Spectroscopy serves as a rapid and reliable method for identity confirmation and verification of the double bond configuration. By utilizing these methods in a complementary fashion, researchers can ensure the quality and reliability of their analytical standard, leading to more accurate and reproducible scientific results.

References

A Comparative Guide to the Quantitative Analysis of trans-8-Hexadecene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific alkene isomers, such as trans-8-Hexadecene, within complex matrices is a critical task in various fields, including petroleum analysis, environmental monitoring, and the characterization of biological samples. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

At a Glance: Comparison of Analytical Techniques

The choice of analytical method for quantifying this compound is dictated by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and the need for absolute versus relative quantification.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Quantitative NMR (qNMR)
Principle Separation based on volatility and column interaction.Separation based on polarity and column interaction.Quantification based on the direct proportionality between signal integral and the number of nuclei.
Sample Volatility RequiredNot requiredNot required
Derivatization Not generally requiredOften required for UV/Vis detectionNot required
Limit of Detection (LOD) Low (ng/mL to µg/mL)Moderate (µg/mL), can be improved with derivatization.High (mg/mL)
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL)Moderate (µg/mL), can be improved with derivatization.High (mg/mL)
Linearity Excellent (typically R² > 0.99)Good to Excellent (typically R² > 0.99)Excellent (inherently linear)
Accuracy High (typically 90-110% recovery)High (typically 90-110% recovery)Very High (can be a primary ratio method)
Precision Excellent (RSD < 5%)Excellent (RSD < 5%)Excellent (RSD < 2%)
Isomer Separation Excellent for cis/trans isomersCan be challenging, dependent on column and mobile phase.Excellent for distinguishing and quantifying isomers.
Primary Advantage High resolution and sensitivityVersatility for non-volatile samplesAbsolute quantification without a specific analyte standard

Experimental Protocols and Methodologies

Below are detailed experimental protocols for the quantification of this compound using GC-MS, qNMR, and a proposed HPLC method involving derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound. Coupling with a mass spectrometer allows for confident identification and sensitive quantification.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS). A flame ionization detector (FID) can also be used for quantification and generally offers a wider linear range.

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is suitable for separating hydrocarbon isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C. A split ratio of 20:1 is a good starting point, which can be adjusted based on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Quantification: Use Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 224, 112, 97, 83) to enhance sensitivity and selectivity.

  • Internal Standard: A non-interfering saturated hydrocarbon, such as n-heptadecane (C17), at a known concentration.

  • Calibration: Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard in a suitable solvent (e.g., hexane). Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute or relative concentration of a substance without the need for an identical analyte standard.[1][2] It relies on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[1]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal calibrant are fully soluble, such as chloroform-d (CDCl3).

  • Internal Calibrant: A certified reference material with a known purity and simple spectrum that does not overlap with the analyte signals. Maleic anhydride or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a known amount of the complex mixture containing this compound.

    • Accurately weigh a known amount of the internal calibrant.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Use a 90° pulse with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1 relaxation time). A D1 of 30-60 seconds is often sufficient for quantitative accuracy.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal corresponding to the olefinic protons of this compound (~5.4 ppm) and a signal from the internal calibrant.

  • Calculation: The concentration of this compound can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Ncalibrant / Icalibrant) * (Manalyte / Mcalibrant) * (mcalibrant / msample) * Pcalibrant

    Where:

    • C = Concentration/Purity

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the calibrant

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection (via Derivatization)

This compound lacks a chromophore, making it unsuitable for direct detection by UV/Vis spectrophotometry.[4] Therefore, a derivatization step is necessary to introduce a UV-active moiety. Epoxidation of the double bond followed by ring-opening can be a viable strategy.

Experimental Protocol (Proposed):

  • Derivatization: Epoxidation

    • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).

    • Procedure: Dissolve the sample containing this compound in a non-polar solvent like dichloromethane. Add a slight excess of m-CPBA and stir at room temperature. The reaction converts the alkene to an epoxide.[5][6] The resulting epoxide can then be analyzed, or further reacted.

  • HPLC Analysis

    • Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 60% acetonitrile and increasing to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: The derivatized product (e.g., if a chromophoric nucleophile is used to open the epoxide) would be monitored at a suitable wavelength (e.g., 254 nm). The epoxide itself may have weak UV absorbance at low wavelengths.

    • Quantification: An external or internal standard method would be used, similar to GC analysis. A suitable internal standard would be a stable compound with similar chromatographic behavior to the derivatized analyte.

Visualization of Workflows and Pathways

Gas Chromatography (GC) Workflow

GC_Workflow Sample Sample in Complex Mixture Extraction Solvent Extraction (e.g., with Hexane) Sample->Extraction InternalStd Add Internal Standard Extraction->InternalStd GC_Injection Inject into GC InternalStd->GC_Injection Separation Separation on Capillary Column GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification qNMR_Workflow cluster_prep Sample Preparation Sample Weigh Sample Accurately Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Calibrant Weigh Internal Calibrant Accurately Calibrant->Dissolve NMR_Acq NMR Data Acquisition Dissolve->NMR_Acq Processing Data Processing (Phase, Baseline) NMR_Acq->Processing Integration Signal Integration Processing->Integration Calculation Calculate Concentration Integration->Calculation HPLC_Workflow Sample Sample in Complex Mixture Derivatization Derivatization (e.g., Epoxidation) Sample->Derivatization HPLC_Injection Inject into HPLC Derivatization->HPLC_Injection Separation Separation on Reversed-Phase Column HPLC_Injection->Separation Detection UV/Vis or MS Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

A Comparative Guide to Assessing the Isomeric Purity of Synthetic 8-Hexadecene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with synthetic compounds, ensuring the isomeric purity of molecules such as 8-Hexadecene is a critical step in development and quality control. The presence of undesired E/Z (cis/trans) isomers can significantly impact the compound's biological activity, physical properties, and the safety profile of the final product. This guide provides a comprehensive comparison of the most effective analytical techniques for assessing the isomeric purity of synthetic 8-Hexadecene, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the isomeric purity of 8-Hexadecene depends on several factors, including the required sensitivity, resolution, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the primary analytical techniques: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Parameter Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy High-Performance Liquid Chromatography (HPLC)
Primary Use Separation and quantification of isomersStructural elucidation and quantification of isomer ratiosSeparation and quantification of isomers
Typical Stationary Phase Polar (e.g., Carbowax 20M, cyanopropyl phases)[1][2]Not applicableReversed-phase (e.g., C18) with shape-selective phases (e.g., cholesterol-based)[3]
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)Not applicableUV-Vis, Mass Spectrometry (MS)
Resolution of E/Z Isomers High, especially with long capillary columns[1][4]Excellent for distinguishing isomers based on chemical shifts and coupling constantsModerate to high, highly dependent on column chemistry and mobile phase
Limit of Detection (LOD) Low (pg to ng range)[5][6][7]High (µg to mg range)[8]Low (ng to µg range)
Limit of Quantification (LOQ) Low (ng to µg range)[6][9]High (mg range)Low to moderate (µg range)
Quantitative Accuracy High with FID for hydrocarbons[10][11][12]High, based on signal integration[13][14][15]Moderate to high, can be affected by chromophores
Sample Throughput HighLow to moderateHigh
Key Advantage Excellent separation of volatile isomers.Provides unambiguous structural information.Versatile for a wide range of compounds.
Key Limitation Requires volatile and thermally stable compounds.Lower sensitivity compared to chromatographic methods.Isomer separation can be challenging and method development intensive.[16]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key experiments cited in this guide.

Gas Chromatography (GC) for Isomeric Purity of 8-Hexadecene

This method is highly effective for separating the volatile cis and trans isomers of 8-Hexadecene. The use of a high-resolution capillary column with a polar stationary phase is critical for achieving baseline separation.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Capillary Column: 300 m x 0.25 mm ID, coated with Carbowax-20M (0.25 µm film thickness).[1]

GC Conditions:

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program: Isothermal at 96 °C.[1]

  • Injection Volume: 1 µL of a 1 mg/mL solution of 8-Hexadecene in hexane.

  • Split Ratio: 100:1.

Data Analysis: The percentage of each isomer is calculated from the peak area in the chromatogram. For GC-FID, the response is generally proportional to the carbon number, providing accurate quantification for isomers.[17][18] GC-MS provides mass spectra that can confirm the identity of each isomer by comparison with reference spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for E/Z Isomer Ratio Determination

¹H NMR spectroscopy is a powerful, non-destructive technique for the direct quantification of the E/Z isomer ratio in a sample of 8-Hexadecene.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthetic 8-Hexadecene sample in ~0.7 mL of CDCl₃.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse experiment.

  • Number of Scans: 16 or 32 (adjust for signal-to-noise).

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

Data Analysis:

  • Identify Vinylic Proton Signals: The protons on the double bond (–CH=CH–) will have distinct chemical shifts and coupling constants for the Z (cis) and E (trans) isomers.

    • Z (cis)-isomer: Typically resonates at a slightly different chemical shift compared to the trans isomer. The key identifier is the vicinal coupling constant (³J), which is in the range of 6-15 Hz.[19][20]

    • E (trans)-isomer: The vicinal coupling constant (³J) is significantly larger, typically in the range of 11-18 Hz.[19][20][21]

  • Integrate the Signals: Carefully integrate the distinct signals corresponding to the vinylic protons of the E and Z isomers.

  • Calculate the Isomer Ratio: The ratio of the integrals of the vinylic protons directly corresponds to the molar ratio of the isomers in the sample.[13][14]

    Ratio (E/Z) = (Integral of E-isomer vinylic protons) / (Integral of Z-isomer vinylic protons)

Mandatory Visualization

The following diagrams illustrate the workflow for assessing isomeric purity and the logical relationship between the analytical techniques.

Isomeric_Purity_Workflow Workflow for Assessing Isomeric Purity of 8-Hexadecene cluster_synthesis Synthesis cluster_analysis Analytical Assessment cluster_results Results & Interpretation Synthesis Synthetic 8-Hexadecene Product GC Gas Chromatography (GC) Synthesis->GC Primary Method NMR NMR Spectroscopy Synthesis->NMR Confirmatory Method HPLC HPLC (Alternative) Synthesis->HPLC Alternative Method Separation Separation of E/Z Isomers GC->Separation Quantification Quantification of Isomer Ratio GC->Quantification NMR->Quantification Structure Structural Confirmation NMR->Structure HPLC->Separation HPLC->Quantification Purity Final Isomeric Purity Assessment Separation->Purity Quantification->Purity Structure->Purity

Caption: Workflow for assessing the isomeric purity of 8-Hexadecene.

Technique_Comparison Logical Relationships of Analytical Techniques GC Gas Chromatography (High Resolution Separation) NMR NMR Spectroscopy (Unambiguous Structure) GC->NMR Complementary (GC for separation, NMR for confirmation) HPLC High-Performance Liquid Chromatography (Versatile Separation) GC->HPLC Alternative Separation Purity Isomeric Purity (E/Z Ratio) GC->Purity Quantitative NMR->Purity Quantitative & Qualitative HPLC->Purity Quantitative

Caption: Interrelation of techniques for isomeric purity analysis.

References

A Comparative Analysis of Long-Chain Alkenes in Shaping Insect Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkenes, integral components of insect cuticular hydrocarbons (CHCs), play a pivotal dual role in the survival and communication of numerous insect species. Beyond their primary function in preventing desiccation, these unsaturated hydrocarbons act as critical semiochemicals, mediating a wide array of behaviors from mate recognition and aggregation to nestmate discrimination and territorial marking. Understanding the subtle variations in the structure of these molecules—such as chain length and the position of double bonds—and their profound impact on behavior is crucial for developing novel, species-specific pest management strategies and for advancing our fundamental knowledge of chemical ecology. This guide provides a comparative overview of the role of long-chain alkenes in insect behavior, supported by experimental data and detailed methodologies.

Comparative Behavioral Responses to Long-Chain Alkenes

The behavioral response of insects to long-chain alkenes is highly specific, with minor structural changes often leading to significant differences in attraction, aggression, or mating behaviors. Alkenes generally elicit stronger and more specific behavioral responses compared to their saturated alkane counterparts.

A study on the ant Formica exsecta demonstrated that Z9-alkenes are the primary cues for nestmate discrimination. While both alkanes and alkenes are present in the cuticular profile, experiments revealed that aggression was significantly higher towards nestmates treated with synthetic Z9-alkenes compared to those treated with alkanes[1]. Similarly, in honeybees (Apis mellifera), the addition of alkenes to a bee's cuticle resulted in a higher degree of aggression from guard bees compared to the addition of alkanes, highlighting the differential importance of these two classes of hydrocarbons in the recognition signature[2][3].

The position of the double bond within the alkene chain is another critical determinant of its biological activity. In the intricate pollination systems of Ophrys orchids, which mimic the sex pheromones of their bee pollinators, the position of the double bond in the alkenes produced by the flower is paramount. For instance, the addition of (Z)-9- and (Z)-12-alkenes to Ophrys exaltata flowers, which naturally use (Z)-7-alkenes to attract Colletes cunicularius, was found to inhibit the response of this pollinator[4]. Conversely, adding (Z)-7-alkenes to the floral scent of Ophrys sphegodes, which uses a blend of (Z)-9-, (Z)-11-, and (Z)-12-alkenes, reduced the attraction of its specific pollinator, Andrena nigroaenea[4]. This demonstrates a highly tuned system where the double bond position dictates pollinator specificity.

The chain length of the alkene also plays a significant role in modulating insect behavior. While comprehensive comparative studies across a wide range of chain lengths for a single species are limited, evidence suggests that insects can discriminate between homologous hydrocarbons of different lengths. For example, in the context of queen pheromones in the ant genus Lasius, workers of three species responded specifically to 3-methyl-C31 to suppress ovary development, while other 3-methylalkanes of different chain lengths were ineffective[5][6]. This indicates a high degree of specificity in the perception of chain length.

Quantitative Data Summary
Insect SpeciesAlkene(s) StudiedBehavioral ContextComparative FindingReference(s)
Formica exsecta (Ant)Z9-Alkenes vs. AlkanesNestmate RecognitionZ9-Alkenes elicited significantly higher aggression than alkanes.[1]
Apis mellifera (Honeybee)Alkenes vs. AlkanesNestmate RecognitionBees treated with alkenes were attacked more intensively than those treated with alkanes.[2][3]
Ophrys exaltata (Orchid) & Colletes cunicularius (Bee)(Z)-7-Alkenes vs. (Z)-9- & (Z)-12-AlkenesPollinator AttractionAddition of (Z)-9- and (Z)-12-alkenes inhibited pollinator response.[4]
Ophrys sphegodes (Orchid) & Andrena nigroaenea (Bee)(Z)-9-, (Z)-11-, (Z)-12-Alkenes vs. (Z)-7-AlkenesPollinator AttractionAddition of (Z)-7-alkenes was inhibitory to the pollinator.[4]
Lasius spp. (Ant)3-Methyl-C31 vs. other 3-MethylalkanesQueen Pheromone Response (Ovary Suppression)Only 3-MeC31 showed clear evidence of inhibiting worker fecundity.[5][6]

Experimental Protocols

A variety of experimental techniques are employed to elucidate the role of long-chain alkenes in insect behavior. These range from behavioral assays that directly measure an insect's response to a chemical cue, to electrophysiological methods that assess the response of the insect's olfactory system.

Behavioral Assay: Nestmate Recognition in Ants

This protocol is adapted from studies on nestmate recognition in ants[1].

Objective: To determine the role of specific cuticular hydrocarbons in eliciting aggressive behavior between nestmates.

Materials:

  • Live ants from different colonies.

  • Synthetic long-chain alkenes and alkanes.

  • Solvent (e.g., hexane).

  • Glass vials.

  • Fine paintbrush.

  • Observation arena.

  • Video recording equipment.

Procedure:

  • Preparation of Stimuli: Prepare solutions of synthetic alkenes and alkanes in a volatile solvent like hexane at a concentration that mimics natural levels.

  • Treatment of Ants: Collect worker ants and chill them to immobilize them. Using a fine paintbrush, apply a small amount of the hydrocarbon solution to the dorsal thorax of the ant. A control group should be treated with the solvent only. Allow the solvent to evaporate completely.

  • Behavioral Observation: Introduce a treated ant into an arena with a group of its nestmates.

  • Data Recording: Record the interactions for a set period (e.g., 5-10 minutes). Score the behaviors based on an aggression scale (e.g., from antennation and inspection to biting and stinging).

  • Analysis: Compare the aggression scores between ants treated with different hydrocarbons and the control group using appropriate statistical tests.

Electrophysiology: Electroantennography (EAG)

EAG is a technique used to measure the electrical output from an insect's antenna in response to an odor stimulus, providing a measure of the overall olfactory sensitivity to a particular compound[7][8][9].

Objective: To determine if an insect's antenna can detect a specific long-chain alkene.

Materials:

  • Live insect.

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Electrolyte solution (e.g., saline).

  • Ag/AgCl wires.

  • Amplifier and data acquisition system.

  • Odor delivery system (puffing purified air over a filter paper treated with the test compound).

Procedure:

  • Preparation of the Insect: Immobilize the insect. Excise one antenna at the base.

  • Mounting the Antenna: Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

  • Odor Stimulation: Deliver a puff of air that has passed over a filter paper impregnated with a known concentration of the synthetic alkene towards the antenna. A solvent-only puff serves as a control.

  • Recording the Response: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential indicates a response.

  • Analysis: The amplitude of the EAG response is measured and compared across different compounds and concentrations.

Signaling Pathways and Visualizations

The perception of long-chain alkenes in insects is primarily mediated by the olfactory system. Odorant molecules enter through pores in the sensilla on the antennae and bind to Odorant Receptors (ORs) or Ionotropic Receptors (IRs) located on the dendrites of Olfactory Sensory Neurons (OSNs)[10][11][12][13]. In social insects like ants, a specific subfamily of ORs has been identified to be specialized in detecting cuticular hydrocarbons[14][15]. The binding of a ligand to the receptor typically leads to the opening of an ion channel, causing a depolarization of the neuron and the generation of an action potential, which is then transmitted to the brain. While many insect ORs function as ligand-gated ion channels, there is also evidence for the involvement of G-protein coupled signaling cascades in some olfactory pathways[10][16][17][18][19].

Below are diagrams illustrating a generalized experimental workflow, a logical relationship in nestmate recognition, and a simplified olfactory signaling pathway.

experimental_workflow cluster_extraction Chemical Analysis cluster_synthesis Stimulus Preparation cluster_bioassay Behavioral & Physiological Assays cluster_analysis Data Analysis & Interpretation a Collect Insect Cuticular Hydrocarbons b GC-MS Analysis a->b c Identify & Quantify Alkenes b->c d Synthesize Identified Alkenes c->d e Behavioral Bioassays d->e f Electroantennography (EAG) d->f g Single Sensillum Recording (SSR) d->g h Compare Behavioral Responses e->h i Analyze Electrophysiological Data f->i g->i j Correlate Structure & Activity h->j i->j

A generalized workflow for studying long-chain alkenes in insect behavior.

nestmate_recognition cluster_stimulus Chemical Cue cluster_perception Perception cluster_response Behavioral Response cue Cuticular Hydrocarbon Profile match Profile Match? cue->match accept Acceptance (No Aggression) match->accept Yes reject Rejection (Aggression) match->reject No

Logical flow of nestmate recognition based on CHC profiles.

olfactory_signaling cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Sensory Neuron cluster_gprotein Alternative G-Protein Pathway alkene Long-Chain Alkene obp Odorant-Binding Protein alkene->obp or Odorant Receptor (OR) obp->or Binding ion_channel Ion Channel Opening or->ion_channel gpcr GPCR-like OR or->gpcr can be depolarization Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential g_protein G-Protein Activation gpcr->g_protein second_messenger Second Messenger Cascade g_protein->second_messenger second_messenger->ion_channel

Simplified olfactory signaling pathway for long-chain alkenes.

References

A Comparative Guide to the Validation of a GC-FID Method for Hexadecene Isomer Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of hexadecene isomers against other common analytical techniques. The information presented is based on established analytical validation principles and published experimental data for similar olefin compounds.

Introduction

Hexadecene, a C16 alkene, exists as numerous structural and geometric isomers depending on the position and configuration of the double bond. Accurate quantification of these isomers is critical in various research and industrial applications, including fuel analysis, environmental monitoring, and as starting materials in chemical synthesis. Gas chromatography is a powerful technique for separating volatile compounds like hexadecene isomers. When coupled with a Flame Ionization Detector (FID), it offers a robust and widely used method for quantification.

This guide details a typical validated GC-FID method, presents its performance characteristics, and compares it with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Comprehensive Two-Dimensional Gas Chromatography with Flame Ionization Detection (GCxGC-FID), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-FID Method for Hexadecene Isomer Quantification: A Validated Approach

A validated GC-FID method provides assurance of its reliability for the intended analytical application. The validation process assesses several key performance parameters to demonstrate that the method is accurate, precise, and sensitive.

Experimental Protocol: GC-FID

A typical experimental setup for the quantification of hexadecene isomers using GC-FID is outlined below.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: A non-polar or mid-polar column is often suitable. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness. For better separation of isomers, more polar columns like those with a polyethylene glycol (e.g., Carbowax) stationary phase can be employed.[1][2]

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Split (e.g., 50:1 split ratio) to handle concentrated samples and ensure sharp peaks.

  • Injection Volume: 1 µL

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes. This program allows for the separation of various hexadecene isomers.

Sample Preparation:

  • Samples are typically dissolved in a volatile organic solvent such as hexane or pentane.[3] An internal standard (e.g., n-heptadecane) is often added to improve the precision of the quantification.

GC-FID Method Validation Parameters

The performance of the GC-FID method for hexadecene isomer quantification is assessed through a series of validation parameters. The following table summarizes typical performance data based on validated methods for similar olefin compounds.[4][5][6]

Validation ParameterTypical Performance of GC-FID
Linearity (R²) > 0.99
Linear Range 0.1 µg/mL - 100 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL

Comparison with Alternative Analytical Techniques

While GC-FID is a robust method, other techniques offer distinct advantages for the analysis of hexadecene isomers.

Analytical TechniquePrincipleAdvantagesDisadvantages
GC-FID Separation by gas chromatography and detection by flame ionization based on the combustion of organic compounds.Robust, reliable, wide linear range, and relatively low cost.Does not provide structural information for isomer identification. Co-elution of isomers can be a challenge.
GC-MS Separation by GC followed by detection with a mass spectrometer, which provides mass-to-charge ratio information.Provides mass spectral data for confident isomer identification and structural elucidation. High sensitivity and selectivity.Higher instrumentation cost and complexity compared to GC-FID. Ionization of similar isomers can produce very similar mass spectra, making differentiation difficult.[7]
GCxGC-FID Comprehensive two-dimensional GC provides enhanced separation power by using two columns with different selectivities.Superior separation of complex mixtures of isomers.[8] Increased peak capacity and sensitivity.Complex data analysis and higher instrument cost.
HPLC Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Can be used for non-volatile or thermally labile compounds. Different selectivity compared to GC.Hexadecene lacks a strong UV chromophore, requiring a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD), which have lower sensitivity than FID.[3]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous identification and quantification of isomers without the need for chromatographic separation.[9][10] Can distinguish between cis and trans isomers based on coupling constants.Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. Complex spectra for mixtures of many isomers.

Experimental Workflow for GC-FID Method Validation

The following diagram illustrates the logical workflow for the validation of a GC-FID method for hexadecene isomer quantification.

GC_FID_Validation_Workflow GC-FID Method Validation Workflow for Hexadecene Isomer Quantification cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Data Analysis & Reporting Standard_Prep Prepare Hexadecene Isomer Standards & Internal Standard GC_Conditions Optimize GC Conditions (Column, Temperature Program, Flow Rate) Standard_Prep->GC_Conditions Sample_Prep Prepare Samples in Solvent Sample_Prep->GC_Conditions Peak_Separation Ensure Adequate Peak Separation GC_Conditions->Peak_Separation Data_Acquisition Acquire Chromatographic Data Peak_Separation->Data_Acquisition Linearity Linearity & Range Data_Processing Process Data (Integration, Calibration) Linearity->Data_Processing Accuracy Accuracy (Spike/Recovery) Accuracy->Data_Processing Precision Precision (Repeatability & Intermediate Precision) Precision->Data_Processing LOD_LOQ LOD & LOQ Determination LOD_LOQ->Data_Processing Selectivity Selectivity/Specificity Selectivity->Data_Processing Robustness Robustness Robustness->Data_Processing Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOD_LOQ Data_Acquisition->Selectivity Data_Acquisition->Robustness Report Generate Validation Report Data_Processing->Report

Caption: Workflow for GC-FID method validation.

Conclusion

The choice of analytical method for the quantification of hexadecene isomers depends on the specific requirements of the analysis. GC-FID offers a reliable, cost-effective, and robust method for routine quantification, especially when isomer identification is not the primary goal. For applications requiring definitive identification of isomers, GC-MS is the preferred technique. In cases of highly complex isomeric mixtures, the enhanced separation power of GCxGC-FID is invaluable. HPLC and NMR serve as complementary techniques, particularly when dealing with non-volatile compounds or when unambiguous structural information is paramount. A thorough validation of the chosen method is essential to ensure the generation of accurate and reliable data for researchers, scientists, and drug development professionals.

References

Safety Operating Guide

Proper Disposal of trans-8-Hexadecene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of trans-8-Hexadecene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. All procedures should be conducted in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][5]

Step-by-Step Disposal Protocol

This compound should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8]

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, non-reactive, and sealable container for the collection of this compound waste. Plastic or glass bottles are generally suitable.[7] The container should be compatible with organic solvents.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first waste was added.[7]

  • Segregation: Do not mix this compound with incompatible materials such as strong oxidizing agents, acids, or bases.[1][9] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[10]

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[6][7] The container should not be filled beyond 90% capacity to allow for vapor expansion.[11]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to prevent the spread of material in case of a leak or spill.[12]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemical waste, the limit is one quart of liquid or one kilogram of solid.[7]

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][7]

  • Provide Information: Be prepared to provide information about the waste, including its chemical composition and volume.

Step 4: Disposal of Empty Containers

  • Rinsing: A container that has held this compound must be properly decontaminated before being disposed of as regular trash. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[6][10]

  • Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.[6][10]

  • Defacing Labels: Before discarding the empty and cleaned container, deface or remove all chemical labels.[6][10]

Quantitative Data Summary

PropertyValueSource
Flash Point135 °C (275 °F) (for n-Hexadecane)[3]
Autoignition Temperature202.22 °C (396 °F) (for n-Hexadecane)[3]
Boiling Point287 °C (for n-Hexadecane)[3]
Specific Gravity0.77 (water=1) (for n-Hexadecane)[3]
Solubility in WaterInsoluble[3]

Note: Data for n-Hexadecane is provided as a reference due to the lack of specific data for this compound. These values should be used as an estimation of its properties.

Disposal Workflow

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect saa Store in Satellite Accumulation Area (SAA) collect->saa secondary Ensure Secondary Containment saa->secondary cap Keep Container Securely Capped secondary->cap pickup Arrange for Pickup by EHS or Licensed Contractor cap->pickup transport Properly Manifested Transport pickup->transport end End: Compliant Disposal (e.g., Incineration) transport->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling trans-8-Hexadecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling trans-8-Hexadecene in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

I. Understanding the Hazards

This compound is a long-chain alkene. While specific toxicity data for this compound is limited, it is prudent to treat it with the same precautions as similar hydrocarbons. It is a flammable liquid, and its vapors may form explosive mixtures with air. Contact may cause skin and eye irritation. Inhalation of high concentrations of vapors may lead to respiratory irritation, dizziness, and other central nervous system effects.

Key Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₆H₃₂
Molecular Weight 224.43 g/mol
Appearance Colorless liquid
Boiling Point ~285 °C (estimated)
Flash Point ~135 °C (estimated for similar isomers)
Solubility Insoluble in water

II. Personal Protective Equipment (PPE) Selection

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Bench-top operations (small quantities) Safety glasses with side shieldsNitrile or Neoprene gloves (for incidental splash protection)Laboratory coatNot generally required if handled in a well-ventilated area or chemical fume hood
Bulk handling or transfers Chemical safety goggles and a face shieldButyl rubber or heavy-duty Nitrile glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges
Operations with potential for aerosol generation Chemical safety goggles and a face shieldButyl rubber or heavy-duty Nitrile glovesChemical-resistant coverallsAir-purifying respirator with organic vapor cartridges

Glove Selection and Chemical Resistance:

Glove MaterialBreakthrough Time (Estimated)Degradation ResistanceRecommended Use
Nitrile > 10 minutes (for incidental splash)GoodShort-term splash protection. Not for prolonged immersion.
Neoprene > 30 minutesGoodSuitable for tasks with a higher risk of splash or intermittent contact.
Butyl Rubber > 8 hoursExcellentRecommended for prolonged contact, bulk handling, and spill response.

III. Operational Plan: Safe Handling Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures with the potential to generate vapors or aerosols, a certified chemical fume hood is mandatory.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Standard Operating Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items and potential ignition sources.

  • Handling: Use the smallest quantity of the chemical necessary for the procedure. Avoid direct contact with skin, eyes, and clothing.[1]

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Transfers: When transferring larger volumes, use a grounded and bonded system to prevent static electricity buildup.[2]

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.

IV. Disposal Plan

This compound is a flammable liquid and must be disposed of as hazardous waste.

RCRA Waste Code: Based on its flammability (ignitability), this compound waste is classified under the Resource Conservation and Recovery Act (RCRA) with the following waste code:

  • D001: Ignitable Waste [3][4][5]

Disposal Protocol:

  • Collection: Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the D001 characteristic.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] Never pour this compound down the drain or dispose of it in the regular trash.[6]

V. Experimental Protocols and Visualizations

Logical Workflow for PPE Selection:

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task task_type What is the nature of the work? start->task_type small_scale Bench-top, small quantities? task_type->small_scale Identify Operation bulk_handling Bulk handling or transfer? small_scale->bulk_handling No ppe_level_1 Standard PPE: - Safety glasses with side shields - Nitrile/Neoprene gloves - Lab coat small_scale->ppe_level_1 Yes aerosol_risk Potential for aerosol generation? bulk_handling->aerosol_risk No ppe_level_2 Enhanced PPE: - Chemical safety goggles & face shield - Butyl rubber/heavy-duty Nitrile gloves - Chemical-resistant apron/coveralls bulk_handling->ppe_level_2 Yes aerosol_risk->ppe_level_1 No ppe_level_3 Maximum PPE: - Chemical safety goggles & face shield - Butyl rubber/heavy-duty Nitrile gloves - Chemical-resistant coveralls - Air-purifying respirator (organic vapor cartridges) aerosol_risk->ppe_level_3 Yes end Proceed with Task ppe_level_1->end ppe_level_2->end ppe_level_3->end

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.